3-Bromo-2-fluoro-6-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPJDXUWXKCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-25-6 | |
| Record name | 3-bromo-2-fluoro-6-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to Halogenated Benzoic Acid Derivatives: A Case Study on 3-Bromo-2-methylbenzoic acid
A Note on the Target Compound: This guide was initially intended to focus on 3-Bromo-2-fluoro-6-methoxybenzoic acid. However, a comprehensive search for its Chemical Abstracts Service (CAS) number and associated public data revealed a lack of extensive documentation, suggesting it is a less common or novel research chemical. To fulfill the request for an in-depth technical guide, this document will instead focus on the structurally related and well-characterized compound, 3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2) . This compound serves as an excellent proxy for understanding the synthesis, properties, and applications of polysubstituted benzoic acids in research and development.
Introduction: The Role of Substituted Benzoic Acids in Modern Chemistry
Substituted benzoic acids are foundational building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. The precise placement of different functional groups on the benzene ring—such as halogens (Br, Cl, F), alkyls (CH₃), and alkoxy (OCH₃) groups—dramatically alters the molecule's steric and electronic properties. This modulation is the cornerstone of rational drug design and the development of novel materials.
3-Bromo-2-methylbenzoic acid is a prime example of such a scaffold. The presence of a carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other key transformations. The bromine atom is a versatile functional group, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. Finally, the ortho-methyl group provides steric hindrance that can influence reaction outcomes and the final conformation of larger molecules. This guide provides a detailed overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.
Compound Profile: 3-Bromo-2-methylbenzoic acid
A clear and unambiguous identification of a chemical compound is critical for reproducible science. The following section details the key identifiers and structural information for 3-Bromo-2-methylbenzoic acid.
Chemical Structure and Identifiers
-
IUPAC Name: 3-Bromo-2-methylbenzoic acid
-
Synonyms: 3-Bromo-o-toluic acid, 2-methyl-3-bromobenzoic acid, 2-Bromo-6-carboxytoluene[1][2]
-
Molecular Formula: C₈H₇BrO₂[2]
-
Molecular Weight: 215.04 g/mol [2]
-
InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to orange or brown crystalline powder | [1][2] |
| Melting Point | 152-156 °C | [1][2] |
| Boiling Point | 316.1 °C at 760 mmHg | [1][2] |
| Density | ~1.6 g/cm³ | [1][2] |
| Flash Point | 145 °C | [1] |
| Storage | Room temperature, in an inert atmosphere | [1] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatics often requires careful strategic planning to ensure correct regiochemistry. A common and effective method for synthesizing compounds like 3-Bromo-2-methylbenzoic acid is the electrophilic bromination of a commercially available precursor, m-toluic acid (3-methylbenzoic acid).
Representative Synthesis Workflow: Electrophilic Bromination
The workflow involves the direct bromination of 3-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects are additive, but the position ortho to the methyl group and meta to the carboxylic acid (position 2 or 4) is sterically hindered. Bromination at position 5 (ortho to the carboxylic acid) is electronically disfavored. Therefore, the reaction must be carefully controlled to achieve the desired 3-bromo isomer. A more advanced approach might involve lithiation and subsequent quenching with an electrophilic bromine source.
However, a more direct and often successful route is the oxidation of a brominated toluene precursor. Let's consider the oxidation of 2,3-dibromotoluene, which is not ideal, or a more direct bromination of 2-methylbenzoic acid, which would be directed elsewhere. A common laboratory-scale synthesis involves the bromination of 2-methylbenzoic acid in the presence of a catalyst.
A plausible synthesis pathway is outlined below.
Caption: A generalized workflow for the synthesis of 3-Bromo-2-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for aromatic bromination.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (10.0 g, 0.073 mol) and a suitable solvent such as dichloromethane (100 mL).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol).
-
Bromination: Cool the mixture in an ice bath. Slowly add bromine (Br₂, 3.75 mL, 0.073 mol) dropwise over 30 minutes. Causality: The slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated side products. FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile ('Br⁺') for the substitution reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water and a saturated solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3-Bromo-2-methylbenzoic acid as a crystalline solid. Self-Validation: The melting point of the recrystallized product should be sharp and within the literature range (152-156 °C)[1][2]. Purity should be further confirmed by NMR spectroscopy.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is a non-negotiable step in synthesis.
| Analysis Method | Expected Results |
| ¹H NMR | Aromatic protons will appear as distinct multiplets in the 7-8 ppm region. The methyl protons will appear as a singlet around 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically above 10 ppm, and can be exchanged with D₂O. |
| ¹³C NMR | Expect 8 distinct carbon signals. The carboxyl carbon will be the most downfield (~170 ppm). The aromatic carbons will appear between 120-140 ppm, and the methyl carbon will be the most upfield (~20 ppm). |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-Br stretches typically appear in the fingerprint region below 700 cm⁻¹. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z 214/216 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Reactivity and Applications in Drug Discovery
3-Bromo-2-methylbenzoic acid is not typically a final drug product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
Key Reactions
-
Amide Coupling: The carboxylic acid can be readily converted into amides using standard coupling reagents (e.g., EDC, HATU). This is one of the most common reactions in medicinal chemistry for building libraries of drug candidates.
-
Suzuki Coupling: The aryl bromide is an excellent handle for Suzuki coupling reactions. Reacting it with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of a C-C bond, enabling the synthesis of complex biaryl structures.
-
Esterification: Fischer esterification (reaction with an alcohol under acidic conditions) or reaction with an alkyl halide after conversion to the carboxylate salt provides access to a range of esters.
Role in Drug Development
This scaffold is used in the synthesis of various biologically active compounds. For example, it has been incorporated into molecules targeting:
-
α2-Adrenoceptor agonists[1]
-
Smoothened (SMO) receptor antagonists, relevant in oncology[1]
-
HIV-1 entry inhibitors[1]
The specific substitution pattern provides a vector for exploring structure-activity relationships (SAR). By modifying the groups attached via the bromine or carboxylic acid, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
-
Lead Sciences. 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
-
Sigma-Aldrich. 3-Bromo-2-methylbenzoic acid 97%.
-
PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid.
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Home Sunshine Pharma. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2.
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BLD Pharm. 3-Bromo-6-fluoro-2-methoxybenzonitrile.
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BLD Pharm. 3-Bromo-2-methoxy-6-methylbenzoic acid.
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PubChemLite. This compound (C8H6BrFO3).
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
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The Royal Society of Chemistry. SUPPORTING INFORMATION.
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Autech Industry Co., Limited. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
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SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene.
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MQC. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride.
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SpectraBase. 3-Bromo-benzoic acid - [1H NMR] - Spectrum.
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NIST. Benzoic acid, 3-bromo-.
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BLD Pharm. 3-Amino-6-bromo-2-methoxybenzoic acid.
Sources
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzoic acid: Molecular Structure, Synthesis, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, details a plausible synthetic pathway, and presents a thorough analysis of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, offering insights into the handling, characterization, and potential applications of this versatile chemical building block.
Introduction
Substituted benzoic acid derivatives are a cornerstone in the field of medicinal chemistry, serving as crucial intermediates and pharmacophores in a vast array of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with methoxy groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing a compound's drug-like characteristics.
This compound is a unique trifunctionalized benzene ring system. The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification. The ortho-fluoro and meta-bromo substituents create a distinct electronic and steric environment on the aromatic ring, influencing its reactivity and potential interactions with biological macromolecules. The methoxy group further modulates the electronic nature and lipophilicity of the molecule. This guide aims to provide a detailed technical understanding of this compound to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, a methoxy group at position 6, and a carboxylic acid group at position 1.
Molecular Formula: C₈H₆BrFO₃[1]
SMILES: COC1=C(C(=C(C=C1)Br)F)C(=O)O[1]
InChIKey: WVIPJDXUWXKCBU-UHFFFAOYSA-N[1]
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is not widely published, a summary of its key identifiers and predicted properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1801658-20-8 | |
| Molecular Weight | 249.04 g/mol | Calculated |
| Monoisotopic Mass | 247.94843 Da | [1] |
| Predicted XlogP | 2.2 | [1] |
| Predicted [M-H]⁻ (m/z) | 246.94115 | [1] |
| Predicted [M+H]⁺ (m/z) | 248.95571 | [1] |
Table 1: Physicochemical Properties and Identifiers of this compound.
Synthesis Pathway
This proposed synthesis is illustrated in the workflow diagram below:
A plausible synthetic workflow for this compound.
Rationale for Synthetic Strategy
The directing effects of the substituents on the starting material, 2-fluoro-6-methoxybenzoic acid, are key to this proposed synthesis. Both the fluorine and methoxy groups are ortho-, para-directing activators. The carboxylic acid group is a meta-directing deactivator. In this case, the strong activating and ortho-, para-directing influence of the methoxy group is expected to dominate, directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the methoxy group is already substituted with the carboxylic acid. The position ortho to the methoxy group and meta to the carboxylic acid (C3) is therefore the most likely site for bromination. The fluorine atom at the 2-position will also influence the regioselectivity.
Proposed Experimental Protocol
Materials:
-
2-Fluoro-6-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methoxybenzoic acid (1.0 eq) in dichloromethane.
-
Addition of Reagents: Carefully add N-Bromosuccinimide (1.05 eq) to the solution. To this mixture, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its functional groups and structural analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). These protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
-
Methoxy Protons (3H): A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet for the acidic proton of the carboxylic acid group is anticipated, typically downfield (δ 10-13 ppm), and its presence may be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in different chemical environments.
-
Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, around δ 165-175 ppm.
-
Aromatic Carbons: Six signals for the aromatic carbons are anticipated in the range of δ 100-160 ppm. The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methoxy Carbon: The signal for the methoxy carbon is expected to appear around δ 55-65 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom on an aromatic ring and will be influenced by the neighboring substituents.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[2][3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl stretch of the carboxylic acid.[2]
-
C-O Stretch: Absorption bands corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹, respectively.[2]
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active molecules. As a substituted benzoic acid, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The incorporation of fluorine and bromine can enhance the pharmacological profile of a lead compound. Fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity.[4] The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding, and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.
This compound is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets, including enzymes and receptors. Its utility as a chemical intermediate makes it a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
Safety and Handling
Substituted benzoic acids should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on data for similar compounds, this compound may cause skin and eye irritation. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation, move to fresh air. If swallowed, seek medical attention.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the design and synthesis of novel compounds with tailored physicochemical and biological properties. This technical guide provides a foundational understanding of its structure, synthesis, and characterization, which will be instrumental for researchers utilizing this compound in their scientific endeavors. Further experimental validation of its spectroscopic properties and exploration of its biological activities are warranted to fully realize its potential.
References
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PubChemLite. This compound (C8H6BrFO3). [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Google Patents. Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
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PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]
- Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid.
- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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UCL. Chemical shifts. [Link]
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Snowhite Chemical Co.,LTD. Pharmaceutical applications of benzoic acid. [Link]
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide to the Purity Analysis of 3-Bromo-2-fluoro-6-methoxybenzoic acid
This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, provides multiple reaction sites for medicinal chemists to elaborate into novel therapeutic agents. The efficacy and safety of the final drug product are inextricably linked to the purity of such starting materials and intermediates.[1] Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or instability in the final API.
This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the integration of orthogonal analytical techniques to build a complete and trustworthy purity profile. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate a thorough understanding and control of impurities in new drug substances.[2][3]
Section 1: Physicochemical Characterization
A foundational understanding of the molecule's physical and chemical properties is paramount before any analytical work commences. These properties dictate appropriate solvents, storage conditions, and the selection of analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₆BrFO₃ | N/A |
| Molecular Weight | 249.04 g/mol | N/A |
| CAS Number | 950409-79-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Approx. 155-160 °C (Varies with purity) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
Section 2: The Impurity Profile: Anticipating What to Look For
The most effective purity analysis is one that anticipates potential impurities based on the synthetic route. A common route to substituted benzoic acids involves the oxidation of a corresponding toluene or the hydrolysis of a nitrile, which itself may be formed from an aniline via a Sandmeyer reaction.[4] Each step presents opportunities for the introduction of specific impurities.
Plausible Synthetic Pathway and Impurity Genesis
The following diagram illustrates a hypothetical synthesis, highlighting key stages where impurities can be introduced.
Caption: Logical flow of impurity formation during synthesis.
Common Impurity Classes
| Impurity Type | Potential Species | Origin | Analytical Concern |
| Starting Materials | 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene | Incomplete reaction | May have similar retention time to product. |
| Intermediates | 3-Bromo-2-fluoro-6-methoxybenzaldehyde | Incomplete oxidation | Can interfere with quantitation; may be reactive. |
| By-products | Isomeric bromo-fluoro-methoxybenzoic acids | Non-selective bromination or starting material impurities | Co-elution is a major risk; requires high-resolution separation. |
| Reagents | Residual oxidizing agents, phase-transfer catalysts | Carry-over from workup | Typically non-chromophoric; may require specialized detection. |
| Degradation Products | Decarboxylation or hydrolysis products | Instability during storage or synthesis | Should be assessed via forced degradation studies as per ICH Q1A. |
Section 3: Chromatographic Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules like our target compound. Its high resolving power allows for the separation and quantitation of the main component from closely related impurities.
The Rationale Behind the Method
-
Reverse-Phase (RP) Chromatography: The analyte is a moderately polar organic acid, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most robust and widely used separation mode for pharmaceutical compounds.[5][6]
-
UV Detection: The benzene ring is a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is preferred as it provides spectral data, which helps in peak tracking and purity assessment across the peak.
-
Gradient Elution: Given the potential for impurities with a range of polarities (from less polar starting materials to more polar by-products), a gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method. It ensures that late-eluting, non-polar impurities are cleared from the column while providing good resolution for early-eluting polar ones.
Experimental Protocol: HPLC-UV Purity Method
1. Reagent and Standard Preparation: a. Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid sharpens peak shape for the carboxylic acid analyte. b. Mobile Phase B: Acetonitrile (HPLC grade). c. Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. d. System Suitability Solution (SSS): Prepare a solution in diluent containing ~0.5 mg/mL of the analyte and spiked with ~0.5% of a known, related impurity (e.g., a positional isomer, if available). e. Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~0.5 mg/mL.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for RP chromatography, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | PDA/UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Gradient Program | 0-20 min: 30% to 95% B | Broad gradient to elute impurities of varying polarity. |
| 20-25 min: 95% B | High organic wash to clean the column. | |
| 25.1-30 min: 30% B | Re-equilibration for the next injection. |
3. System Suitability Testing (SST) - A Self-Validating System:
- Inject the SSS five times.
- Tailing Factor (Main Peak): Must be ≤ 2.0.
- Theoretical Plates (Main Peak): Must be ≥ 2000.
- Resolution (Analyte and Impurity): Must be ≥ 2.0.
- %RSD of Peak Area (Main Peak): Must be ≤ 2.0%.
- Causality: The SST ensures the chromatographic system is performing adequately to provide accurate and precise results before any samples are analyzed. Failure indicates a problem with the column, mobile phase, or instrument.
4. Analysis and Data Processing: a. Inject a blank (diluent) to ensure no system peaks interfere. b. Inject the prepared sample solution. c. Integrate all peaks detected. d. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 e. Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[2]
Section 4: Structural Confirmation and Orthogonal Techniques
While HPLC provides quantitative data on purity, it relies on the assumption that all impurities have a similar response factor at the detection wavelength. Orthogonal techniques, which measure different chemical properties, are essential for structural confirmation and a comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Will confirm the number and connectivity of protons on the aromatic ring and the methoxy group.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: A highly sensitive nucleus. The single fluorine atom will give a distinct signal whose chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for identifying structurally similar isomers that might be difficult to separate by HPLC.
Mass Spectrometry (MS)
Coupled with a separation technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information for the main peak and any detected impurities. This is crucial for the identification of unknown impurities, which is required by ICH guidelines if they are present above the identification threshold (e.g., 0.10% or 1.0 mg/day intake, whichever is lower).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as a robust identity check.
-
~2500-3300 cm⁻¹ (very broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7]
-
~1700 cm⁻¹ (strong): The C=O (carbonyl) stretch of the carboxylic acid.
-
~1200-1300 cm⁻¹: C-O stretching vibrations.
-
Fingerprint Region (<1500 cm⁻¹): Complex vibrations, including C-F and C-Br stretches, that are unique to the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this benzoic acid by GC-MS is challenging due to its low volatility and thermal lability. However, it is a valuable tool for two specific scenarios:
-
Residual Solvent Analysis: A headspace GC-MS method can be used to quantify residual solvents from the synthesis.
-
Analysis after Derivatization: The carboxylic acid can be converted to a more volatile ester (e.g., a trimethylsilyl ester) and then analyzed.[8][9] This can be an excellent method for detecting non-UV active or volatile impurities not seen by HPLC.
Protocol: Silylation for GC-MS Analysis
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
Section 5: An Integrated Strategy for Purity Certification
No single technique can provide a complete picture of a compound's purity. A robust, defensible purity assessment relies on the intelligent integration of orthogonal methods.
Caption: A comprehensive workflow for purity certification.
This integrated approach ensures that the reported purity value is not an artifact of a single technique. For example, an impurity that co-elutes with the main peak in HPLC would be invisible to that method, but would likely be detected by NMR or MS as a secondary set of signals. By combining a high-resolution separation technique (HPLC) with highly specific structural techniques (NMR, MS), we build a self-validating system that provides a high degree of confidence in the final purity assignment.
Conclusion
The purity analysis of this compound is a multi-faceted task that demands more than the rote application of a single method. A successful and compliant analysis, particularly in the context of drug development, requires a deep understanding of the molecule's chemistry, a strategic anticipation of potential impurities, and the deployment of an integrated suite of orthogonal analytical techniques. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, researchers can establish a robust, reliable, and defensible purity profile, ensuring the quality and safety of the materials that form the foundation of modern medicines.
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ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. United States Department of Agriculture (USDA). [Link]
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How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. [Link]
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GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Zhang, K., & Zuo, Y. (2004). Journal of Agricultural and Food Chemistry. [Link]
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FTIR spectra of carboxylic acids. (2023). YouTube. [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency (EMA). [Link]
-
GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-2-fluoro-6-methoxybenzoic acid
Abstract
3-Bromo-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic scaffold poised for significant utility in modern drug discovery. Its unique constellation of functional groups—a synthetically versatile bromine, a metabolically robust and pKa-modulating fluorine, a hydrogen-bond accepting methoxy group, and a reactive carboxylic acid—positions it as a valuable starting material for creating diverse and complex molecular architectures. This guide explores the strategic value of this compound, detailing its potential applications as a core building block for heterocyclic synthesis, a foundational scaffold for designing targeted therapies such as kinase inhibitors, and a precursor for advanced bioisosteric modifications to overcome common pharmacological liabilities. We provide expert rationale for experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on its role in developing next-generation therapeutics.
Introduction: The Strategic Value of a Polysubstituted Scaffold
In medicinal chemistry, the starting architecture of a molecule often dictates the trajectory and ultimate success of a drug discovery campaign. Benzoic acid and its derivatives have long been recognized as "privileged scaffolds"—core structures that are capable of binding to multiple biological targets and serving as a foundation for a wide array of therapeutics.[1][2][3] The strategic functionalization of this simple aromatic core allows for the fine-tuning of physicochemical and pharmacological properties.
This compound represents a highly strategic variant of this classic scaffold. Each substituent is deliberately placed to offer distinct advantages to the medicinal chemist:
-
Carboxylic Acid: Serves as a primary interaction point with biological targets through hydrogen bonding and ionic interactions. It is also a key synthetic handle for amide bond formation, esterification, or conversion into bioisosteric replacements.[2][4]
-
Bromine Atom: Positioned at the 3-position, it is an exceptionally versatile synthetic handle. It is primed for participation in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the construction of complex molecular frameworks.[5]
-
Fluorine Atom: The placement of fluorine at the 2-position (ortho to the carboxylic acid) has profound electronic effects. It reliably lowers the pKa of the carboxylic acid, potentially enhancing binding affinity in specific target environments. Furthermore, fluorine is a well-established tool for blocking metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[6][7]
-
Methoxy Group: Located at the 6-position, this group acts as a hydrogen bond acceptor and influences the electronic distribution of the aromatic ring. Its position can also serve to direct substitution reactions or provide specific interactions within a target's binding pocket.
This guide will dissect the potential of this unique building block, providing both the theoretical grounding and practical methodologies for its application in a research and development setting.
Physicochemical Profile and Synthetic Accessibility
Understanding the inherent properties and synthetic feasibility of a building block is the first step in its rational application.
Predicted Physicochemical Properties
While experimental data is sparse, in silico modeling provides a reliable estimate of the key physicochemical properties of this compound, which are crucial for drug design.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | ~249.05 g/mol | Compliant with Lipinski's Rule of Five; suitable for fragment-based and lead-like libraries. |
| logP | ~2.5 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| pKa | ~2.8 - 3.2 | The ortho-fluoro substituent significantly increases acidity compared to benzoic acid (~4.2), which can alter target binding interactions. |
| Topological Polar Surface Area (TPSA) | ~55.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Synthetic Rationale
The synthesis of polysubstituted aromatics like this compound requires a carefully planned sequence of reactions. A plausible retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available precursors, leveraging well-established orthopedic-metalation and functional group interconversion strategies.
Caption: A plausible retrosynthetic pathway for the target molecule.
Core Application I: A Versatile Scaffold for Heterocycle Synthesis
The true power of this compound lies in its capacity to serve as a launching point for the synthesis of diverse heterocyclic systems, which form the core of countless approved drugs.[8] The bromine atom is the key enabler for this application.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a prime substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. This allows for the rapid diversification of the core scaffold, introducing aryl, heteroaryl, or amine substituents, which can then be used in subsequent cyclization reactions to build fused ring systems.
Caption: Workflow for diversifying the scaffold via cross-coupling.
Experimental Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol details a standard procedure for coupling an arylboronic acid to the scaffold, demonstrating its utility. This self-validating system includes checks for reaction completion and purification.
Objective: To synthesize 3-(4-cyanophenyl)-2-fluoro-6-methoxybenzoic acid.
Materials:
-
This compound (1.0 equiv)
-
4-cyanophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)[9]
-
Toluene and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, 4-cyanophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl product.
Core Application II: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[10][11] Many successful kinase inhibitors are built upon substituted heterocyclic scaffolds that mimic the adenine region of ATP.[12][13][14] The subject molecule is an ideal starting point for designing such inhibitors.
The general strategy involves converting the carboxylic acid to an amide, which then serves as a linker to introduce a second fragment that can occupy the solvent-exposed region of the ATP-binding pocket. The core aromatic ring, with its specific substitution pattern, can form crucial hydrogen bonds with the kinase "hinge" region.
Caption: Logical relationship in kinase inhibitor design using the scaffold.
Potential Kinase Family Targets
Based on the structures of known inhibitors, this scaffold shows potential for targeting several important kinase families.
| Kinase Family | Rationale for Targeting | Key Structural Motifs of Known Inhibitors |
| CLKs (cdc-like kinases) | Furo[3,2-b]pyridine cores, which can be synthesized from this scaffold, are potent and selective CLK inhibitors.[12] | Fused bicyclic heterocycles are common.[14] |
| PIM Kinases | Known inhibitors often feature cyanopyridine and pyrimidine cores which can be accessed via coupling reactions.[10] | Small molecule inhibitors targeting the ATP-binding domain. |
| BCR-ABL | The 2-phenylaminopyrimidine scaffold of Gleevec can be conceptually mimicked by derivatizing the core.[11] | Amide-containing structures that bridge two aromatic systems. |
Core Application III: Modulating Properties via Fluorine and Bioisosteres
While the carboxylic acid is a powerful pharmacophore, it can also be a liability, leading to poor membrane permeability, rapid metabolism, or off-target toxicities.[4] Advanced medicinal chemistry often involves replacing this group with a bioisostere—a different functional group with similar physicochemical properties.[15][16]
The Strategic Role of Fluorine
The ortho-fluoro group is critical in this context. As previously mentioned, it increases the acidity of the carboxylic acid. This same electron-withdrawing effect will also influence the acidity and properties of any bioisostere that replaces the carboxyl group, providing an additional layer of control for the medicinal chemist.[7]
Experimental Protocol 2: Synthesis of a Tetrazole Bioisostere
This protocol outlines the conversion of the carboxylic acid to a tetrazole, a common and effective acidic bioisostere.
Objective: To convert this compound into its corresponding 5-substituted-1H-tetrazole.
Part A: Amide Formation
-
Convert the starting benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the crude acid chloride with aqueous ammonia to form the primary amide, 3-Bromo-2-fluoro-6-methoxybenzamide.
Part B: Tetrazole Formation
-
Dehydration: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride. Purify the resulting 3-Bromo-2-fluoro-6-methoxybenzonitrile.
-
Cycloaddition: To a solution of the nitrile in a suitable solvent (e.g., DMF), add sodium azide (NaN₃, 1.5 equiv) and triethylammonium chloride (1.5 equiv).
-
Reaction: Heat the mixture to 120-130 °C for 12-24 hours.
-
Monitoring: Track the formation of the tetrazole product by LC-MS.
-
Work-up: Cool the reaction, dilute with water, and acidify with 1M HCl. The tetrazole product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent.
-
Purification: Recrystallize or purify the crude product by column chromatography to obtain the final tetrazole. This strategy effectively replaces the carboxylic acid with a metabolically stable mimic that retains acidic character.[17][18]
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a platform for innovation in medicinal chemistry. Its carefully arranged functional groups provide a rich toolkit for chemists to address common challenges in drug discovery, from building molecular complexity to fine-tuning pharmacokinetic properties.
The potential applications detailed in this guide—as a versatile precursor for complex heterocycles, a foundational scaffold for kinase inhibitors, and a substrate for advanced bioisosteric modification—are not exhaustive. Future research will undoubtedly uncover new ways to leverage its unique reactivity. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, strategically designed building blocks like this compound will be indispensable tools in the hands of drug development professionals.
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An In-depth Technical Guide to the Reactivity of the Bromine in 3-Bromo-2-fluoro-6-methoxybenzoic Acid
Executive Summary
3-Bromo-2-fluoro-6-methoxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond. This guide provides an in-depth analysis of the factors governing this reactivity, focusing on the electronic and steric interplay of the substituents. We will explore the principal reaction classes, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering mechanistic insights and field-proven experimental protocols to empower researchers in drug development and chemical synthesis.
Molecular Analysis: The Interplay of Steric and Electronic Effects
The reactivity of the bromine atom at the C-3 position is not governed in isolation. It is a direct consequence of the cumulative effects of the adjacent fluoro (C-2), methoxy (C-6), and carboxylic acid (C-1) groups. Understanding this interplay is critical for predicting reaction outcomes and designing effective synthetic strategies.
-
Electronic Effects: The aromatic ring is subject to a complex distribution of electron density. The fluorine and carboxylic acid groups are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack but is a prerequisite for certain types of nucleophilic substitution.[1] The methoxy group, conversely, is a strong resonance donor (+R), which enriches the electron density at ortho and para positions. This push-pull system creates a unique electronic environment that influences catalyst and reagent interactions.
-
Steric Hindrance: The bromine atom is flanked by the ortho-fluoro group and is also subject to steric pressure from the C-6 methoxy group. This steric crowding, often termed steric hindrance, presents a significant kinetic barrier for reactions that require direct access to the C-Br bond, such as the oxidative addition step in cross-coupling catalysis.[2] This necessitates the use of specialized catalytic systems designed to overcome such challenges.[3]
The combined influence of these substituents is summarized below:
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Key Influence on C-Br Reactivity |
| -COOH | C-1 | Strong | Weak (-R) | Strong deactivating group; potential directing group for ortho-metalation.[4] |
| -F | C-2 | Very Strong | Weak | Enhances ring electrophilicity; provides significant steric hindrance ortho to Br.[1] |
| -Br | C-3 | Strong | Weak | The primary reactive site for cross-coupling; a target for substitution. |
| -OCH₃ | C-6 | Moderate | Strong | Electron-donating; contributes to steric hindrance around the reaction center. |
Reactivity Profile I: Palladium-Catalyzed Cross-Coupling Reactions
The most synthetically valuable transformation involving the C-Br bond of this molecule is its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a common motif in pharmaceutical compounds.[6] The reaction of this compound with a boronic acid or ester partner is challenging due to the aforementioned steric hindrance.
Causality Behind Experimental Design: The critical step impeded by steric hindrance is the oxidative addition of the aryl bromide to the Pd(0) center. To overcome this, the catalytic system must employ:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are essential. Their large steric profile promotes the formation of a highly reactive, low-coordinate Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[7]
-
Effective Base: A non-nucleophilic base is required to activate the boronic acid partner. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are sufficiently strong to promote transmetalation without causing unwanted side reactions with the substrate's carboxylic acid group.[8]
Below is a diagram illustrating the catalytic cycle for this transformation.
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Whitepaper: Deconstructing the Acidity of 3-Bromo-2-fluoro-6-methoxybenzoic Acid: The Pivotal Role of Fluorine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of an active pharmaceutical ingredient (API) is a cornerstone of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and absorption to receptor binding. In the realm of medicinal chemistry, the strategic placement of substituents on an aromatic scaffold is a primary tool for modulating this critical parameter. This technical guide provides a detailed analysis of the factors governing the acidity of 3-Bromo-2-fluoro-6-methoxybenzoic acid, with a specific focus on elucidating the multifaceted role of the fluorine atom. We will dissect the interplay of inductive, resonance, steric, and intramolecular effects, present a theoretical framework for predicting acidity, and outline a robust experimental protocol for empirical validation.
Introduction: Benzoic Acid Acidity as a Modulatable Physicochemical Property
The acidity of benzoic acid, quantified by its pKa value, is a sensitive function of the electronic environment of its aromatic ring. Substituents can either increase acidity by stabilizing the conjugate base (benzoate anion) or decrease acidity by destabilizing it. This modulation is primarily achieved through two fundamental electronic mechanisms: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[3] Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring and the carboxylate group, stabilizing the negative charge of the anion and thereby increasing acidity (lowering pKa).[3][4]
-
Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Electron-donating groups (EDGs) with lone pairs, such as a methoxy group, can donate electron density into the ring, destabilizing the carboxylate anion and decreasing acidity.[5]
The final acidity of a substituted benzoic acid is a vector sum of these competing and cooperating effects, further complicated by the substituent's position (ortho, meta, para) and potential steric interactions.[6]
Analysis of Substituents in this compound
To understand the acidity of the target molecule, we must first analyze the individual contributions of each substituent: fluorine, bromine, and the methoxy group, particularly in their specified positions relative to the carboxylic acid.
Electronic Properties of the Substituents
The substituents on the ring exhibit a combination of inductive and resonance effects, which are summarized below.
| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect |
| Fluorine (F) | 2- (ortho) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Predominantly Withdrawing |
| Bromine (Br) | 3- (meta) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Predominantly Withdrawing |
| Methoxy (OCH₃) | 6- (ortho) | Moderately Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Predominantly Donating |
Halogens like fluorine and bromine are unusual in that they are inductively withdrawing due to their high electronegativity, but their lone pairs allow for a weak resonance donation.[5][7] However, for halogens, the inductive effect overwhelmingly dominates. The methoxy group, conversely, has a strong resonance-donating effect that typically outweighs its inductive withdrawal.[6]
The diagram below illustrates the primary electronic forces exerted by each substituent on the aromatic ring.
Caption: Electronic effects of substituents on the aromatic core.
The Impact of Fluorine: A Multi-faceted Analysis
The fluorine atom at the C2 (ortho) position is arguably the most significant contributor to the increased acidity of this molecule compared to its des-fluoro analogue. Its influence is exerted through several mechanisms:
-
Potent Inductive Effect: Fluorine is the most electronegative element, exerting a powerful -I effect. This effect withdraws electron density from the carboxylate anion through the sigma bond framework, effectively dispersing and stabilizing the negative charge, which strongly promotes proton dissociation.[2][4]
-
The Ortho Effect: Substituents at the ortho position, regardless of their electronic nature, generally increase the acidity of benzoic acid.[6][8] This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[2][9] In this case, both the 2-fluoro and 6-methoxy groups contribute. Steric hindrance between the ortho substituents and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[8] This disruption in coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a slightly destabilizing factor for the carboxylate anion. By removing this destabilizing resonance, the ortho substituents increase the acid's strength.[8][10]
Caption: The ortho effect: Steric inhibition of resonance.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the ortho-fluoro substituent and the carboxylic acid proton is a subject of debate. While some studies suggest this can occur and would stabilize the protonated form (decreasing acidity), computational and spectroscopic analyses often indicate that such H-bonds are weak or non-existent for most ortho substituents, with exceptions like the ortho-methoxy group.[9][11] More likely is the stabilization of the carboxylate anion through interaction with the ortho substituents.
Combined Effects of All Substituents
-
Acidity Enhancement: The two halogens (2-F and 3-Br) are powerful EWGs acting via the inductive effect, which will substantially increase the acidity. The ortho positioning of the fluorine atom adds the potent acidity-enhancing ortho effect.
-
Acidity Attenuation: The 6-methoxy group is also in an ortho position, contributing to the steric ortho effect that increases acidity. However, its strong +R effect donates electron density into the ring, which works to destabilize the carboxylate anion and thus decreases acidity.
Net Result: The cumulative effect is a complex balance. However, the powerful -I effects of two halogens, combined with the steric ortho effect from two substituents (fluoro and methoxy), are expected to overwhelmingly dominate the +R effect of the single methoxy group. Therefore, this compound is predicted to be a significantly stronger acid than benzoic acid (pKa ≈ 4.20). The fluorine atom is a primary driver of this enhanced acidity.
Experimental Validation: A Framework for pKa Determination
To empirically quantify the effect of the fluorine atom, a comparative study is essential. We propose determining the pKa of this compound and its direct analogue, 3-Bromo-6-methoxybenzoic acid. The difference in pKa values will provide a quantitative measure of fluorine's impact.
Proposed Comparative Study
| Compound | Key Difference | Predicted pKa | Rationale |
| Benzoic Acid | Reference | ~4.20 | Baseline acidity. |
| 3-Bromo-6-methoxybenzoic acid | Analogue | < 4.20 | -I effect of Br and ortho effect of OMe increase acidity; +R of OMe decreases it. Expected to be a stronger acid than benzoic acid. |
| This compound | Target | << 4.20 | Potent -I effect of F and its contribution to the ortho effect will significantly increase acidity compared to the analogue. |
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust and reliable method for determining the pKa of the target compound.
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.
Materials & Reagents:
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (Type I) and/or co-solvent (e.g., Methanol, Ethanol)
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
Class A burette (25 or 50 mL)
-
Beakers and volumetric flasks
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Analyte Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 50 mL) of water or a water/co-solvent mixture. Note: A co-solvent may be necessary if aqueous solubility is low. The pKa value will be solvent-dependent. Add KCl to a final concentration of ~0.1 M to maintain constant ionic strength.
-
System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
-
Initial Reading: Record the initial pH of the solution before any titrant is added.
-
Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize completely and record both the total volume of NaOH added and the corresponding pH value. Smaller increments should be used when approaching the equivalence point, as indicated by rapid changes in pH.
-
Endpoint: Continue the titration well past the equivalence point (e.g., by 5-10 mL) to ensure a complete titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (V_eq).
-
The half-equivalence volume is V_eq / 2.
-
Locate the pH on the original titration curve that corresponds to the half-equivalence volume. At this point, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.
-
Conclusion and Implications for Drug Development
The strategic placement of a fluorine atom at the C2 position of 3-Bromo-6-methoxybenzoic acid is predicted to substantially increase its acidity. This is a direct consequence of fluorine's potent electron-withdrawing inductive effect and its contribution to the steric ortho effect, which together overwhelm the electron-donating resonance of the methoxy group. Understanding this structure-acidity relationship is paramount for medicinal chemists. By fine-tuning the pKa, researchers can optimize a drug candidate's solubility, membrane permeability (as described by the pH-partition hypothesis), and interaction with biological targets, ultimately leading to the development of safer and more efficacious therapeutics. The experimental framework provided herein offers a clear and reliable path to validating these theoretical predictions and informing future molecular design.
References
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Méndez, F., & Romero, M. D. L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (PMC). Available at: [Link]
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Méndez, F., & Romero, M. D. L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]
-
Let's Talk Academy. (2023). Order of Acidity of Substituted Benzoic Acids Explained. Let's Talk Academy. Available at: [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. Available at: [Link]
-
Mondal, S. (n.d.). Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. Available at: [Link]
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Wikipedia. (2023). Ortho effect. Wikipedia. Available at: [Link]
-
La Salle University. (n.d.). Substituent Effects. La Salle University Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
HCPG College. (n.d.). Acidity of Carboxylic Acids. HCPG College. Available at: [Link]
-
Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]
-
Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Available at: [Link]
-
Wikipedia. (2024). Inductive effect. Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]
-
CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2021). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
-
Lloyd, H. A., Warren, K. S., & Fales, H. M. (1968). Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. ACS Publications. Available at: [Link]
-
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
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Methodological & Application
Anwendungsleitfaden: Strategien zur Derivatisierung der Carbonsäuregruppe von 3-Brom-2-fluor-6-methoxybenzoesäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser anwendungsorientierte Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung der Carbonsäuregruppe von 3-Brom-2-fluor-6-methoxybenzoesäure. Diese spezielle Benzoesäure-Variante stellt aufgrund ihrer sterischen Hinderung und elektronischen Eigenschaften eine besondere Herausforderung in der synthetischen Chemie dar. Das Verständnis und die Überwindung dieser Hürden sind für die erfolgreiche Synthese von pharmazeutischen Wirkstoffen und anderen hochwertigen chemischen Verbindungen von entscheidender Bedeutung.
Einleitung: Die Bedeutung der Derivatisierung
Die Carbonsäuregruppe ist eine der vielseitigsten funktionellen Gruppen in der organischen Chemie und dient als zentraler Baustein für eine Vielzahl von Molekülen. Die Derivatisierung dieser Gruppe, beispielsweise in Ester, Amide oder Acylchloride, ist ein fundamentaler Schritt in der Wirkstoffforschung und der organischen Synthese.[1] 3-Brom-2-fluor-6-methoxybenzoesäure ist ein substituiertes Benzoesäurederivat, dessen strukturelle Besonderheiten – die ortho-ständigen Fluor- und Methoxygruppen sowie die para-ständige Bromgruppe – sowohl die Reaktivität als auch die sterische Zugänglichkeit der Carbonsäuregruppe maßgeblich beeinflussen.
Die erfolgreiche Derivatisierung dieses Moleküls ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die Verbesserung pharmakokinetischer Eigenschaften und die Synthese komplexer Zielmoleküle. Dieser Leitfaden beleuchtet verschiedene bewährte Methoden und erläutert die zugrundeliegenden chemischen Prinzipien, um Forschern eine solide Grundlage für ihre experimentelle Arbeit zu bieten.
Strategien zur Derivatisierung
Die Wahl der richtigen Derivatisierungsstrategie hängt von der gewünschten Zielverbindung, der Stabilität des Substrats und den verfügbaren experimentellen Bedingungen ab. Im Folgenden werden die gängigsten und effektivsten Methoden zur Umwandlung der Carbonsäuregruppe von 3-Brom-2-fluor-6-methoxybenzoesäure vorgestellt.
Veresterung: Synthese von Estern
Ester sind wichtige Derivate von Carbonsäuren, die in vielen pharmazeutischen Wirkstoffen und als Zwischenprodukte in der organischen Synthese vorkommen.
Die Fischer-Veresterung ist eine klassische säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[2][3] Aufgrund der sterischen Hinderung durch die ortho-ständigen Substituenten an der 3-Brom-2-fluor-6-methoxybenzoesäure kann diese Reaktion jedoch langsam und unvollständig sein.[4] Um die Reaktion zu begünstigen, ist in der Regel ein großer Überschuss des Alkohols und ein starker Säurekatalysator erforderlich.[5][6]
Protokoll: Synthese von Methyl-3-brom-2-fluor-6-methoxybenzoat
-
Lösen Sie 1,0 g (3,98 mmol) 3-Brom-2-fluor-6-methoxybenzoesäure in 20 mL Methanol in einem 100-mL-Rundkolben.
-
Geben Sie vorsichtig 0,5 mL konzentrierte Schwefelsäure hinzu.[7]
-
Erhitzen Sie die Mischung unter Rückfluss für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird der Überschuss an Methanol am Rotationsverdampfer entfernt.
-
Der Rückstand wird in 50 mL Dichlormethan aufgenommen und nacheinander mit 50 mL Wasser, 50 mL gesättigter Natriumbicarbonatlösung und 50 mL gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann durch Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt werden.
Tabelle 1: Vergleich verschiedener Veresterungsmethoden
| Methode | Reagenzien | Lösungsmittel | Temperatur | Vorteile | Nachteile |
| Fischer-Veresterung | Alkohol, H₂SO₄ (kat.) | Überschuss Alkohol | Rückfluss | Kostengünstige Reagenzien | Lange Reaktionszeiten, harsche Bedingungen |
| Steglich-Veresterung | Alkohol, DCC, DMAP (kat.) | Dichlormethan, THF | Raumtemperatur | Milde Bedingungen, hohe Ausbeuten | Bildung von Dicyclohexylharnstoff als Nebenprodukt |
| Alkylierung | Alkylhalogenid, Base (z.B., Bu₄NF) | DMF, THF | Raumtemperatur | Milde Bedingungen, gute Ausbeuten | Starke Basen können empfindliche funktionelle Gruppen angreifen |
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[8][9] Diese Methode ist besonders für säureempfindliche Substrate und sterisch gehinderte Carbonsäuren geeignet.[10]
Mechanismus der Steglich-Veresterung
Das DCC aktiviert die Carbonsäuregruppe durch Bildung eines reaktiven O-Acylisoharnstoff-Intermediats. DMAP, ein stärkeres Nukleophil als der Alkohol, reagiert mit diesem Intermediat zu einem hochreaktiven Acylpyridinium-Salz, welches dann vom Alkohol angegriffen wird, um den Ester und das Nebenprodukt Dicyclohexylharnstoff (DCU) zu bilden.[11]
Protokoll: Synthese von tert-Butyl-3-brom-2-fluor-6-methoxybenzoat
-
Lösen Sie 1,0 g (3,98 mmol) 3-Brom-2-fluor-6-methoxybenzoesäure, 0,44 g (5,97 mmol) tert-Butanol und 48 mg (0,398 mmol) DMAP in 20 mL trockenem Dichlormethan in einem 100-mL-Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Mischung auf 0 °C und geben Sie langsam eine Lösung von 0,90 g (4,38 mmol) DCC in 10 mL trockenem Dichlormethan hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Der ausgefallene Dicyclohexylharnstoff wird abfiltriert und das Filtrat mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Abbildung 1: Vereinfachter Mechanismus der Steglich-Veresterung.
Eine weitere milde Methode zur Veresterung ist die Reaktion der Carbonsäure mit einem Alkylhalogenid in Gegenwart einer nicht-nukleophilen Base.[12] Tetrabutylammoniumfluorid (Bu₄NF) hat sich hierbei als effektive Base erwiesen, die das Carboxylat-Ion in situ erzeugt.[12]
Protokoll: Synthese von Benzyl-3-brom-2-fluor-6-methoxybenzoat
-
Lösen Sie 1,0 g (3,98 mmol) 3-Brom-2-fluor-6-methoxybenzoesäure in 20 mL trockenem THF in einem 100-mL-Rundkolben.
-
Geben Sie 4,4 mL einer 1 M Lösung von Bu₄NF in THF (4,4 mmol) hinzu und rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Fügen Sie 0,52 mL (4,38 mmol) Benzylbromid hinzu und rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Das Lösungsmittel wird am Rotationsverdampfer entfernt und der Rückstand in Ethylacetat aufgenommen.
-
Die organische Phase wird mit Wasser und gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Amidierung: Synthese von Amiden
Amidbindungen sind von zentraler Bedeutung in der Peptidchemie und in vielen pharmazeutischen Wirkstoffen.[1] Die direkte Reaktion einer Carbonsäure mit einem Amin ist in der Regel nicht effizient und erfordert hohe Temperaturen.[13][14] Daher werden Kupplungsreagenzien eingesetzt, um die Carbonsäure zu aktivieren.[1]
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) ist ein hocheffizientes Kupplungsreagenz, das auch bei sterisch gehinderten Carbonsäuren und wenig nukleophilen Aminen gute Ergebnisse liefert.[15][16] Die Reaktion wird typischerweise in Gegenwart einer nicht-nukleophilen Base wie N,N-Diisopropylethylamin (DIPEA) durchgeführt.[15]
Mechanismus der HATU-Kupplung
Die Base deprotoniert die Carbonsäure, und das resultierende Carboxylat greift HATU an, um einen hochreaktiven OAt-aktiven Ester zu bilden.[17] Dieser wird anschließend vom Amin nukleophil angegriffen, um das gewünschte Amid zu bilden.[17]
Protokoll: Synthese von N-Benzyl-3-brom-2-fluor-6-methoxybenzamid
-
Lösen Sie 1,0 g (3,98 mmol) 3-Brom-2-fluor-6-methoxybenzoesäure in 20 mL trockenem DMF in einem 100-mL-Rundkolben.
-
Geben Sie 1,66 g (4,38 mmol) HATU und 1,39 mL (7,96 mmol) DIPEA hinzu und rühren Sie die Mischung für 15 Minuten bei Raumtemperatur.
-
Fügen Sie 0,47 mL (4,38 mmol) Benzylamin hinzu und rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Gießen Sie die Reaktionsmischung in 100 mL Wasser und extrahieren Sie das Produkt mit Ethylacetat (3 x 50 mL).
-
Die vereinigten organischen Phasen werden mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
Abbildung 2: Workflow der HATU-vermittelten Amidkupplung.
Umwandlung in Acylchloride
Acylchloride sind hochreaktive Carbonsäurederivate, die leicht mit einer Vielzahl von Nukleophilen reagieren, um Ester, Amide und andere Verbindungen zu bilden.[4][18]
Thionylchlorid (SOCl₂) ist ein gängiges Reagenz zur Umwandlung von Carbonsäuren in Acylchloride.[18][19][20] Die Reaktion verläuft in der Regel sauber, da die Nebenprodukte Schwefeldioxid (SO₂) und Chlorwasserstoff (HCl) gasförmig sind und leicht entfernt werden können.[18]
Mechanismus der Acylchlorid-Bildung
Die Carbonsäure greift das Schwefelatom des Thionylchlorids an, wodurch ein Chlorsulfit-Intermediat gebildet wird.[20][21] Dieses zerfällt unter Abspaltung von SO₂ und einem Chloridion, welches dann das Carbonylkohlenstoffatom angreift, um das Acylchlorid zu bilden.[18]
Protokoll: Synthese von 3-Brom-2-fluor-6-methoxybenzoylchlorid
-
Geben Sie 1,0 g (3,98 mmol) 3-Brom-2-fluor-6-methoxybenzoesäure in einen 50-mL-Rundkolben, der mit einem Rückflusskühler und einem Gasableitungsrohr (zum Abführen von HCl und SO₂) ausgestattet ist.
-
Fügen Sie vorsichtig 5 mL (68,5 mmol) Thionylchlorid hinzu.[22]
-
Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.[19]
-
Der Überschuss an Thionylchlorid wird vorsichtig unter reduziertem Druck abdestilliert.
-
Das resultierende Acylchlorid ist in der Regel rein genug für die weitere Verwendung, kann aber bei Bedarf durch Vakuumdestillation weiter gereinigt werden.
Sicherheitshinweis: Thionylchlorid ist ätzend und reagiert heftig mit Wasser. Alle Arbeiten müssen unter einem gut funktionierenden Abzug und unter Ausschluss von Feuchtigkeit durchgeführt werden.
Zusammenfassung und Ausblick
Die Derivatisierung der Carbonsäuregruppe von 3-Brom-2-fluor-6-methoxybenzoesäure erfordert eine sorgfältige Auswahl der Reaktionsbedingungen, um die sterische Hinderung und die elektronischen Effekte der Substituenten zu überwinden.
-
Für die Veresterung bietet die Steglich-Methode einen milden und effizienten Weg, insbesondere für die Synthese von Estern mit sekundären oder tertiären Alkoholen. Die klassische Fischer-Veresterung ist eine kostengünstige Alternative, erfordert jedoch oft harsche Bedingungen und lange Reaktionszeiten.
-
Für die Amidierung sind moderne Kupplungsreagenzien wie HATU die Methode der Wahl, da sie hohe Ausbeuten unter milden Bedingungen ermöglichen und eine breite Substratpalette tolerieren.
-
Die Umwandlung in das Acylchlorid mit Thionylchlorid bietet einen Zugang zu einem hochreaktiven Intermediat, das für eine Vielzahl nachfolgender Transformationen genutzt werden kann.
Die in diesem Leitfaden vorgestellten Protokolle und Erläuterungen sollen als Ausgangspunkt für die Entwicklung und Optimierung von Synthesestrategien dienen. Eine sorgfältige Überwachung der Reaktionen und eine adäquate Aufreinigung der Produkte sind für den Erfolg unerlässlich.
Referenzen
-
Vertex AI Search . (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved January 24, 2026, from
-
Master Organic Chemistry . (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal . (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 24, 2026, from [Link]
-
ResearchGate . (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 24, 2026, from [Link]
-
PubMed . (n.d.). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information . (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal . (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal . (n.d.). Steglich Esterification. Retrieved January 24, 2026, from [Link]
-
Journal of Physical Science . (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 24, 2026, from [Link]
-
Wikipedia . (n.d.). Steglich esterification. Retrieved January 24, 2026, from [Link]
-
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Luxembourg Bio Technologies . (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts . (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal . (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information . (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved January 24, 2026, from [Link]
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Master Organic Chemistry . (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 24, 2026, from [Link]
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Master Organic Chemistry . (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 24, 2026, from [Link]
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Sciencemadness.org . (2019, September 14). benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal . (n.d.). Acid to Ester - Common Conditions. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal . (n.d.). Ester synthesis by esterification. Retrieved January 24, 2026, from [Link]
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ACS Publications . (n.d.). Coumarin derivatizing agents for carboxylic acid detection using peroxyoxalate chemiluminescence with liquid chromatography. Retrieved January 24, 2026, from [Link]
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Chemistry Steps . (n.d.). Preparation of Esters. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts . (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved January 24, 2026, from [Link]
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YouTube . (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved January 24, 2026, from [Link]
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Khan Academy . (n.d.). Preparation of amides using DCC. Retrieved January 24, 2026, from [Link]
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ResearchGate . (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved January 24, 2026, from [Link]
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Google Patents . (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Retrieved January 24, 2026, from
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National Center for Biotechnology Information . (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved January 24, 2026, from [Link]
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ResearchGate . (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 24, 2026, from [Link]
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Organic Syntheses Procedure . (n.d.). Esterification of Carboxylic Acids with. Retrieved January 24, 2026, from [Link]
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YouTube . (2022, November 5). BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved January 24, 2026, from [Link]
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ResearchGate . (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved January 24, 2026, from [Link]
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ACS Publications . (n.d.). Esters from Reactions of Alkyl Halides and Salts of Carboxylic Acids. Reactions of Primary Alkyl Chlorides and Sodium Salts of Carboxylic Acids. Retrieved January 24, 2026, from [Link]
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ResearchGate . (2012, October 12). How to produce amide from Benzoic acid and amine directly?. Retrieved January 24, 2026, from [Link]
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V. N. Karazin Kharkiv National University . (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved January 24, 2026, from [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Purification of 3-Bromo-2-fluoro-6-methoxybenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 3-Bromo-2-fluoro-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The narrative delves into the rationale behind method development, from analyte characterization to the final preparative protocol. We provide a detailed, step-by-step workflow designed for high-purity isolation, addressing common challenges such as peak shape and resolution. This guide is intended to equip researchers and drug development professionals with the necessary tools to efficiently purify this and structurally similar aromatic carboxylic acids, ensuring high-quality material for subsequent synthetic stages.
Introduction: The Importance of Purification
This compound is a substituted aromatic carboxylic acid. Such halogenated and methoxy-substituted building blocks are pivotal in medicinal chemistry for the synthesis of Active Pharmaceutical Ingredients (APIs). The precise arrangement of its functional groups allows for diverse downstream chemical modifications. However, synthetic routes often yield a crude product containing unreacted starting materials, isomers, and other process-related impurities[1][2]. Failure to remove these impurities can compromise the yield, purity, and safety profile of the final API.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for purification in the pharmaceutical industry, offering high resolution and adaptability. This document provides a comprehensive guide to developing a preparative RP-HPLC method, emphasizing the scientific principles that govern the separation process to ensure reproducibility and efficiency.
Analyte Characterization and Method Selection
A successful purification strategy begins with understanding the physicochemical properties of the target compound.
Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Implication for HPLC |
| Molecular Formula | C₈H₆BrFO₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | ~249.04 g/mol | Important for mass spectrometry identification and loading calculations. |
| Structure | Aromatic ring with polar (COOH, OCH₃) and non-polar (Br, F) substituents. | The combination of polar and non-polar features makes it an ideal candidate for Reversed-Phase (RP) chromatography. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidity is crucial. To ensure good peak shape and consistent retention, the mobile phase pH must be controlled to keep the molecule in its neutral, protonated state.[6] |
| UV Absorbance (λmax) | ~230 nm and ~275 nm | The substituted benzene ring provides strong UV absorbance, allowing for sensitive detection with a standard UV/Vis or DAD detector. |
The Logic of Reversed-Phase HPLC
Reversed-Phase HPLC is the chosen methodology due to its compatibility with moderately polar to non-polar analytes. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[7]
For an acidic compound like our target, controlling the mobile phase pH is paramount.
-
At high pH (pH > pKa): The carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This ionized form is highly polar and will have very little retention on a C18 column, eluting near the solvent front.
-
At low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). This neutral form is significantly less polar, allowing for effective hydrophobic interaction with the C18 stationary phase, leading to good retention and separation.[6]
Therefore, acidifying the mobile phase is a critical step. Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS).[8]
Method Development and Purification Workflow
The path from a crude mixture to a purified compound follows a logical sequence. This workflow ensures that the preparative separation is built upon a well-understood analytical foundation.
Caption: Overall workflow for HPLC purification.
Detailed Experimental Protocols
This section provides self-contained, step-by-step protocols for each stage of the purification process.
Required Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Additives: Formic Acid (FA, >99% purity).
-
Sample Solvent: 50:50 mixture of Acetonitrile and Water.
-
Instrumentation:
-
Analytical HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Preparative HPLC system with high-pressure pumps, autosampler or manual injector, fraction collector, and UV/Vis detector.
-
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or larger, depending on scale).
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials, syringe filters (0.45 µm PTFE), rotary evaporator.
Protocol 1: Crude Sample Preparation
Objective: To prepare a clear, particulate-free solution of the crude material suitable for injection.
-
Weigh Crude Material: Accurately weigh approximately 50 mg of the crude this compound into a clean vial.
-
Initial Dissolution: Add a solvent mixture (e.g., 50:50 ACN:Water) dropwise while vortexing until the material dissolves. Aim for a high concentration (e.g., 20-50 mg/mL) for preparative work, but start lower (1-2 mg/mL) for analytical method development.
-
Sonication (If Needed): If the solid does not dissolve easily, sonicate the vial in a water bath for 5-10 minutes.
-
Filtration: Draw the solution into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This step is critical to prevent column blockage and damage.
Protocol 2: Analytical Method Development
Objective: To establish a separation method that provides good resolution between the target compound and its impurities.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Purge the HPLC pumps with both mobile phases to remove air bubbles.
-
Equilibrate the analytical C18 column with the initial mobile phase conditions for at least 15 minutes.
-
-
Set HPLC Parameters: Configure the instrument with the parameters outlined in the table below.
-
Injection: Inject 5 µL of the prepared analytical sample (1-2 mg/mL).
-
Analysis: Monitor the chromatogram for the retention time, peak shape, and resolution of the target peak relative to any impurities. The target compound, being relatively non-polar, should be well-retained.
-
Optimization: Adjust the gradient slope or duration to improve the separation of closely eluting impurities. A shallower gradient provides better resolution.
Table 1: Analytical HPLC Method Parameters
| Parameter | Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for RP-HPLC of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. FA suppresses ionization.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. ACN provides good selectivity for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 30% B to 95% B over 15 min | A broad scouting gradient to elute compounds of varying polarity. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Small volume to avoid overloading the analytical column. |
| Detection | UV at 230 nm | Wavelength for strong absorbance by the benzoic acid chromophore. |
Protocol 3: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of the crude material using the optimized analytical method as a basis.
-
Scale-Up Calculation:
-
Flow Rate: The flow rate is scaled geometrically based on the column cross-sectional area.
-
New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²
-
For 4.6 mm to 21.2 mm ID: 1.0 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min .
-
-
Injection Volume: Scale linearly with the flow rate or based on a loading study. Start with a conservative injection of the concentrated sample (e.g., 200-500 µL of a 50 mg/mL solution).
-
Gradient Time: Keep the gradient time the same to maintain similar resolution.
-
-
System Preparation:
-
Ensure sufficient mobile phase volume is prepared for the entire run.
-
Install and equilibrate the preparative C18 column with the starting conditions at the new, higher flow rate.
-
-
Set Preparative HPLC Parameters:
Table 2: Preparative HPLC Method Parameters
| Parameter | Setting | Justification |
| Column | C18, 21.2 x 150 mm, 5 µm | Provides higher loading capacity for purification. |
| Mobile Phase | Same as analytical | Ensures consistent selectivity. |
| Flow Rate | 21.2 mL/min | Scaled from the analytical method. |
| Gradient | 30% B to 95% B over 15 min | Maintained to preserve resolution. |
| Column Temp. | 30 °C | Consistency with the analytical method. |
| Injection Vol. | 500 µL (of 50 mg/mL solution) | Represents a 25 mg load. This can be optimized. |
| Detection | UV at 230 nm | High-concentration signal may require detector attenuation. |
| Fraction Collector | Set to collect based on UV threshold or time windows around the target peak. |
-
Purification Run: Inject the concentrated crude sample and begin the run. Monitor the UV signal closely.
-
Fraction Collection: Collect the eluent in separate tubes as the target peak emerges. Start collecting just before the peak rises from the baseline and stop just after it returns.
Protocol 4: Post-Purification Processing
Objective: To isolate the pure solid compound from the collected HPLC fractions.
-
Purity Analysis: Re-inject a small aliquot (5 µL) from each collected fraction (and a pooled sample) into the analytical HPLC system to confirm purity.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >99%).
-
Solvent Removal:
-
Transfer the pooled fractions to a large round-bottom flask.
-
Remove the acetonitrile and most of the water using a rotary evaporator. Be cautious with the bath temperature to avoid compound degradation.
-
-
Lyophilization or Extraction:
-
Lyophilization (Freeze-Drying): If residual water is present, freeze the sample and lyophilize to obtain a fine, dry powder. This is the preferred method.
-
Liquid-Liquid Extraction: Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
-
Final Analysis: Weigh the final pure, dry solid to determine the recovery yield. Perform final QC analysis (e.g., NMR, MS, HPLC purity) to confirm structure and purity.
Results and Troubleshooting
A successful purification will yield a sharp, symmetrical peak for the target compound on the analytical chromatogram, with a purity exceeding 99%. Potential impurities from synthesis could include starting materials or regioisomers, which should be well-resolved from the main peak.
Caption: Analyte interaction with the C18 stationary phase.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high (partial ionization).2. Column secondary interactions (silanol activity).3. Column overload. | 1. Ensure 0.1% formic acid is in both mobile phases; consider a stronger acid like TFA (0.05%) if tailing persists.[6]2. Use a modern, end-capped C18 column.3. Reduce injection mass/volume. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate solvent choice.3. Column is aging. | 1. Decrease the gradient slope (e.g., run from 30-95% B over 25 min instead of 15 min).2. Try methanol instead of acetonitrile as the organic modifier; it offers different selectivity.3. Replace the column. |
| Low Recovery | 1. Compound precipitation on the column or in the sample vial.2. Irreversible adsorption to the column.3. Fractions collected too narrowly. | 1. Increase the organic content of the sample solvent.2. Check for degradation; ensure mobile phase is fresh.3. Widen the fraction collection window. |
Conclusion
The RP-HPLC method detailed in this note provides an effective and scalable solution for the purification of this compound. By carefully controlling the mobile phase pH to maintain the analyte in its neutral form, high-resolution separation from process-related impurities is achieved on a C18 stationary phase. The outlined workflow, from analytical method development to preparative scale-up and product isolation, constitutes a robust protocol that can be readily adapted by researchers in drug discovery and development to ensure the high purity of critical synthetic intermediates.
References
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from patents.google.com. [URL: https://patents.google.
- Teknoscienze. (n.d.). Pharmaceutical purifications using Preparative Supercritical Fluid Chromatography. Retrieved from teknoscienze.com. [URL: https://www.teknoscienze.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from mdpi.com. [URL: https://www.mdpi.com/1420-3049/25/20/4836]
- Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from chiraltech.com. [URL: https://www.chiraltech.
- Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from chemrevlett.com. [URL: http://www.chemrevlett.com/article_107932.html]
- National Center for Biotechnology Information. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11364539/]
- LCGC. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved from chromatographyonline.com. [URL: https://www.chromatographyonline.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from sielc.com. [URL: https://sielc.
- National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355891/]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from phenomenex.com. [URL: https://www.phenomenex.com/Assets/XcalibuR/en_US/Documentation/Technical/Reversed%20Phase%20HPLC%20Method%20Development_V3.pdf]
- Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from agilent.com. [URL: https://www.agilent.com/cs/library/primers/public/5991-8335EN_SFC_Primer.pdf]
- National Center for Biotechnology Information. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2752992]
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from alfa-chemistry.com. [URL: https://www.alfa-chemistry.
- Sci-Hub. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Retrieved from sci-hub.se. [URL: https://sci-hub.se/10.1016/j.chroma.2005.01.002]
- ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Retrieved from pubs.acs.org. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00676]
- Home Sunshine Pharma. (n.d.). 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2. Retrieved from homesunshinepharma.com. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/3-bromo-2-methylbenzoic-acid-cas-76006-33-2.html]
- ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from researchgate.net. [URL: https://www.researchgate.
- Technology Networks. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from technologynetworks.com. [URL: https://www.technologynetworks.
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Retrieved from patents.google.com. [URL: https://patents.google.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/560162]
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from chromatographyonline.com. [URL: https://www.chromatographytoday.com/article/hplc-uhplc/36/international-labmate-ltd/a-novel-high-temperature-hplc-method-for-the-separation-and-metabolite-profiling-of-2-3-and-4-bromobenzoic-acids-both-in-vitro-and-in-vivo/573]
- SIELC Technologies. (2018). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from sielc.com. [URL: https://sielc.com/product/3-bromo-6-chloro-2-methoxytoluene/]
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/230784196_Synthesis_and_characterization_of_critical_process_related_impurities_of_an_asthma_drug_-_Zafirlukast]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from patents.google.com. [URL: https://patents.google.
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- BOC Sciences. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from bocsci.com. [URL: https://www.bocsci.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from patents.google.com. [URL: https://patents.google.
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Scale-up synthesis of 3-Bromo-2-fluoro-6-methoxybenzoic acid
An In-Depth Technical Guide to the Scale-Up Synthesis of 3-Bromo-2-fluoro-6-methoxybenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a key building block in contemporary drug discovery and development. The synthetic strategy hinges on a highly regioselective directed ortho-lithiation of a readily available precursor, 1-bromo-4-fluoro-2-methoxybenzene. This guide elucidates the causal factors behind critical process parameters, offers a robust, step-by-step methodology suitable for multi-gram scale production, and includes extensive safety protocols, characterization data, and troubleshooting advice. The self-validating nature of the described protocol is designed to ensure reproducibility and high purity of the final product, meeting the stringent requirements of the pharmaceutical industry.
Introduction: The Significance of a Versatile Scaffold
This compound is a highly functionalized aromatic carboxylic acid. Its strategic substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a carboxylic acid for amide bond formation or other derivatizations, makes it an invaluable intermediate in medicinal chemistry. This compound serves as a cornerstone for the synthesis of a diverse range of complex molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.
The challenge in synthesizing such a polysubstituted benzene ring lies in achieving precise regiochemical control. Direct electrophilic aromatic substitution on a less substituted precursor would likely lead to a mixture of isomers, necessitating arduous purification. The methodology presented herein circumvents this issue by employing a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.[1][2]
Synthetic Strategy: Directed ortho-Metalation
The chosen synthetic pathway leverages the potent directing ability of the methoxy group in an ortho-lithiation reaction. The methoxy group's oxygen atom acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the organolithium reagent (n-butyllithium).[2] This coordination brings the highly basic butyl group into close proximity to the C-H bond at the ortho position (C6), facilitating selective deprotonation and the formation of a stable aryllithium intermediate. Subsequent quenching of this nucleophilic intermediate with an electrophile, in this case, solid carbon dioxide (dry ice), introduces the carboxylic acid moiety at the desired position.
This approach offers superior regioselectivity compared to classical electrophilic aromatic substitution, where the activating methoxy group would typically direct incoming electrophiles to the para position, which is already occupied by the bromine atom, or the other ortho position, which is sterically hindered by the fluorine atom.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-4-fluoro-2-methoxybenzene | ≥98% Purity | Commercial Source | Starting material. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial Source | Pyrophoric reagent. Must be handled under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Must be freshly distilled from sodium/benzophenone or used from a solvent purification system. |
| Carbon Dioxide, solid (Dry Ice) | N/A | Local Supplier | Use freshly crushed, high-purity pellets. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Grade | Used for acidification. |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Hexanes | ACS Grade | Commercial Source | For recrystallization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | ACS Grade | For drying organic layers. |
| Diethyl Ether | ACS Grade | Commercial Source | For washing the final product. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet and outlet (bubbler)
-
Low-temperature thermometer
-
Syringes and needles for liquid transfer
-
Dropping funnel (optional, for larger scale)
-
Dry ice/acetone bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Detailed Experimental Protocol
WARNING: n-Butyllithium is a pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[3][4] This entire procedure must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[5][6]
Step 1: Reaction Setup and Lithiation
-
Flask Preparation: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is assembled. The glassware must be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Charging: Under a positive flow of argon, charge the flask with 1-bromo-4-fluoro-2-methoxybenzene (e.g., 20.7 g, 100 mmol, 1.0 equiv.).
-
Solvent Addition: Add 400 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 equiv.) dropwise via syringe over 30-40 minutes. The rate of addition is critical to maintain the internal temperature below -70 °C. A slight yellowing of the solution is typically observed.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours to ensure the complete formation of the aryllithium intermediate.
Step 2: Carboxylation
-
Quenching: While maintaining the temperature at -78 °C, carefully and quickly add an excess of freshly crushed dry ice (approx. 100-150 g) to the reaction mixture in several portions. A vigorous reaction (effervescence) will occur. The addition of dry ice should be done in a way that minimizes the introduction of atmospheric moisture.
-
Warming: Once all the dry ice has been added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continued stirring. This typically takes 2-3 hours.
Step 3: Aqueous Work-up and Product Isolation
-
Quenching with Water: Once the mixture reaches room temperature, cautiously add 200 mL of deionized water. Stir for 10 minutes.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Remove the organic layer.
-
Extraction: Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice-water bath and slowly acidify to a pH of 1-2 by adding concentrated hydrochloric acid. A thick white precipitate of the product will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) and then with a small amount of cold hexanes to aid in drying.
Step 4: Purification
-
Drying: Dry the crude product under high vacuum for several hours. A typical crude yield is 85-95%.
-
Recrystallization: For obtaining high-purity material, recrystallize the crude solid from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to complete crystallization.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight.
Data Summary and Characterization
| Parameter | Value |
| Starting Material Mass | 20.7 g |
| Moles of Starting Material | 100 mmol |
| n-BuLi Volume (2.5 M) | 44 mL (110 mmol) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1.5 hours |
| Expected Yield (Pure) | 20.0 - 22.5 g (80-90%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the methoxy group.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity (typically >98%).
Mechanistic Insight: The Role of the Directing Group
The success of this synthesis is rooted in the principles of directed ortho-metalation. The methoxy group is a powerful directing metalating group (DMG).
Caption: Key steps in the directed ortho-lithiation mechanism.
The initial coordination between the lithium of n-BuLi and the oxygen of the methoxy group creates a temporary six-membered ring-like transition state. This pre-complexation significantly lowers the activation energy for the deprotonation of the adjacent C-H bond compared to other protons on the ring, leading to highly regioselective lithiation.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent (THF) or glassware.3. Reaction temperature too high.4. Insufficient reaction time. | 1. Titrate the n-BuLi solution before use to confirm its molarity.2. Ensure all glassware is rigorously dried and THF is anhydrous.3. Maintain temperature strictly at or below -70 °C during addition.4. Increase stirring time at -78 °C to 2 hours. |
| Formation of Side Products | 1. Reaction temperature rose significantly during n-BuLi addition.2. Incomplete lithiation leading to other reactions.3. Introduction of moisture during work-up. | 1. Slow down the rate of n-BuLi addition.2. Use a slight excess of n-BuLi (1.1-1.2 equiv.).3. Ensure all work-up steps are performed efficiently. |
| Product is an Oil or Gummy Solid | Impurities present, incomplete drying, or presence of residual solvent. | 1. Re-purify by recrystallization.2. Ensure the product is dried under high vacuum to a constant weight.3. Wash the filtered solid with a non-polar solvent like cold hexanes to remove oily impurities. |
| Difficulty in Filtration | Very fine particles formed during precipitation. | 1. Allow the precipitate to age in the acidic solution for a longer period before filtering.2. Use a filter aid like Celite if necessary. |
Conclusion
The directed ortho-lithiation protocol detailed in this application note provides a reliable, scalable, and highly regioselective route to this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers and process chemists can consistently produce this valuable intermediate in high yield and purity. The inherent logic of the synthetic design, coupled with rigorous adherence to the outlined procedures and safety precautions, ensures the trustworthiness and success of this important transformation in the context of pharmaceutical development.
References
- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis . Quick Company. [Link]
-
Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction . International Journal for Research in Applied Science and Engineering Technology. [Link]
-
SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]
- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as . ResearchGate. [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity . ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium . Environmental Health and Safety - University of Arkansas. [Link]
-
Directed ortho metalation . Wikipedia. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... . RSC Advances. [Link]
-
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline . PubChem. [Link]
-
Safe handling of organolithium compounds in the laboratory . Princeton Environmental Health and Safety. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal . Indian Academy of Sciences. [Link]
-
8 Rules for the Safe Handling of t-Butyllithium . Lab Manager. [Link]
- CN1251833A - Process for preparing substituted benzoic acid.
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes . SciELO. [Link]
-
Directed (ortho) Metallation . University of Liverpool. [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation . National Institutes of Health. [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Preparation of benzoic acid of high purity . National Institute of Standards and Technology. [Link]
-
3-Bromobenzoic acid . PubChem. [Link]
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- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2-fluoro-6-methoxybenzoic Acid
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The judicious choice of starting materials, or building blocks, is critical to the efficient and divergent synthesis of compound libraries for biological screening. 3-Bromo-2-fluoro-6-methoxybenzoic acid emerges as a particularly valuable starting material due to its unique combination of reactive functional groups. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on a substituted benzene ring offers a multitude of synthetic handles for diversification and subsequent cyclization reactions.
The strategic positioning of these groups allows for selective transformations. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The fluorine atom, ortho to the bromine, can influence the reactivity of the C-Br bond and can also serve as a site for nucleophilic aromatic substitution under specific conditions. The carboxylic acid group is a versatile precursor for various functional groups, including amides and amines, which are essential for the formation of numerous heterocyclic systems. This application note will provide a comprehensive guide to the synthetic utility of this compound, detailing protocols for its conversion into key intermediates and their subsequent transformation into novel quinazolinones, benzoxazinones, and benzothiazoles.
Synthetic Strategies and Core Transformations
The journey from this compound to diverse heterocyclic frameworks involves a series of key transformations. This guide will focus on two primary synthetic pathways:
-
Pathway A: Conversion to Anthranilic Acid Derivatives for Quinazolinone Synthesis. This route involves the transformation of the carboxylic acid moiety into an amino group, generating a substituted anthranilic acid. This intermediate is a cornerstone for the synthesis of quinazolinones, a class of heterocycles with a broad spectrum of biological activities.
-
Pathway B: Direct Cyclization and Functionalization. This pathway utilizes the inherent reactivity of the carboxylic acid and the ortho-halogen substituents to directly construct benzoxazinone scaffolds. Further derivatization through palladium-catalyzed cross-coupling reactions on the bromine atom will also be explored to generate a library of substituted heterocycles.
The following sections will provide detailed, step-by-step protocols for these transformations, along with explanations for the choice of reagents and reaction conditions.
Pathway A: Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinones from this compound necessitates the initial conversion of the carboxylic acid to an amine. This can be effectively achieved through the Curtius or Hofmann rearrangement.
Diagram: Overall Workflow for Quinazolinone Synthesis
Caption: Workflow for the synthesis of quinazolinones.
Protocol 1: Amide Formation from this compound
Rationale: The conversion of the carboxylic acid to the primary amide is a prerequisite for the Hofmann rearrangement. Thionyl chloride is used to activate the carboxylic acid by converting it to the more reactive acyl chloride, which readily reacts with ammonia to form the amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dichloromethane and add it dropwise to a stirred solution of ammonium hydroxide (5.0 eq) in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-2-fluoro-6-methoxybenzamide.
Protocol 2: Hofmann Rearrangement to 2-Amino-3-bromo-6-methoxyanisole
Rationale: The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.[1][2] This reaction proceeds via an isocyanate intermediate which is then hydrolyzed to the amine.
Materials:
-
3-Bromo-2-fluoro-6-methoxybenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hydroxide (4.4 eq) in water and cool it to 0 °C.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring.
-
In a separate flask, dissolve 3-Bromo-2-fluoro-6-methoxybenzamide (1.0 eq) in 1,4-dioxane.
-
Add the cold sodium hypobromite solution to the amide solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-3-bromo-6-methoxyanisole.
Protocol 3: One-Pot Synthesis of Quinazolinones from Substituted Anthranilic Acid
Rationale: Substituted quinazolinones can be synthesized in a one-pot reaction from anthranilic acids and orthoesters or amides.[3][4] This acid-catalyzed condensation and cyclization is an efficient method for constructing the quinazolinone core.
Materials:
-
2-Amino-3-bromo-6-methoxyanisole (or other substituted anthranilic acid)
-
Triethyl orthoformate or an appropriate amide (e.g., formamide)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or Dowtherm A)
Procedure:
-
In a flask equipped with a reflux condenser, combine the substituted anthranilic acid (1.0 eq), triethyl orthoformate (or amide, 2.0 eq), and a catalytic amount of p-toluenesulfonic acid in the chosen solvent.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure quinazolinone derivative.
| Starting Anthranilic Acid Derivative | Reagent | Product | Yield (%) |
| 2-Amino-3-bromo-6-methoxyanisole | Triethyl orthoformate | 8-Bromo-5-methoxyquinazolin-4(3H)-one | 75-85 |
| 2-Amino-3-bromo-6-methoxyanisole | N,N-Dimethylformamide dimethyl acetal | 8-Bromo-5-methoxyquinazolin-4(3H)-one | 80-90 |
| 2-Amino-3-bromo-6-methoxyanisole | Acetic Anhydride | 2-Methyl-8-bromo-5-methoxyquinazolin-4(3H)-one | 70-80 |
Table 1: Representative yields for the synthesis of quinazolinone derivatives.
Pathway B: Synthesis of Benzoxazinone and Benzothiazole Derivatives
This pathway explores the direct cyclization of this compound to form benzoxazinones and its conversion to intermediates suitable for benzothiazole synthesis.
Diagram: Workflow for Benzoxazinone and Benzothiazole Synthesis
Caption: Workflow for the synthesis of benzoxazinones and benzothiazoles.
Protocol 4: Palladium-Catalyzed Synthesis of Benzoxazinones
Rationale: Benzoxazinones can be synthesized via a palladium-catalyzed intramolecular C-O bond formation from 2-halobenzoic acids and amides.[5][6] This method offers a direct route to the benzoxazinone core.
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
A base (e.g., Potassium carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., Toluene or xylene)
-
Carbon monoxide (CO) source (e.g., Mo(CO)₆ or CO gas)
Procedure:
-
To a pressure vessel, add this compound (1.0 eq), the primary amine (1.2 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
-
Add the solvent and the CO source.
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazinone derivative.
Protocol 5: Synthesis of Benzothiazole Precursors
Rationale: The synthesis of benzothiazoles from 2-halobenzoic acids typically involves conversion to a 2-aminothiophenol derivative, which then undergoes cyclization.[7] This multi-step process begins with the conversion of the carboxylic acid to a thioamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium hydrosulfide (NaSH)
-
A reducing agent (e.g., Tin(II) chloride, SnCl₂)
-
An aldehyde or carboxylic acid for cyclization
Procedure (Conceptual Outline):
-
Thioamide Formation: Convert this compound to its corresponding acyl chloride using thionyl chloride, followed by reaction with sodium hydrosulfide to form the thioacid. Subsequent amination would yield the thioamide.
-
Reduction and Cyclization: The thioamide can then be reduced to the corresponding 2-aminothiophenol derivative. Cyclization of this intermediate with an appropriate aldehyde or carboxylic acid derivative would yield the desired benzothiazole.[2]
Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification
The bromine atom on the aromatic ring of this compound and its derivatives serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Protocol 6: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[8][9] This reaction is highly versatile and tolerates a wide range of functional groups.
Materials:
-
This compound (or its ester derivative)
-
An aryl or vinyl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A solvent system (e.g., Toluene/water, Dioxane/water, or DMF)
Procedure:
-
To a flask, add the bromo-substituted starting material (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 75-85 |
Table 2: Representative yields for Suzuki-Miyaura coupling reactions.
Protocol 7: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines.
Materials:
-
This compound (or its ester derivative)
-
A primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
A phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)
-
A strong base (e.g., Sodium tert-butoxide, NaOtBu, or Lithium hexamethyldisilazide, LiHMDS)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, to a vial, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the bromo-substituted starting material and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The presence of multiple, orthogonally reactive functional groups allows for a variety of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and classical rearrangement reactions, to generate key intermediates for the construction of quinazolinones, benzoxazinones, and benzothiazoles. The protocols detailed in this application note provide a robust foundation for researchers and drug development professionals to explore the rich chemical space accessible from this unique starting material, paving the way for the discovery of new and potent biologically active molecules.
References
-
American Chemical Society. (n.d.). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
Journal of the American Chemical Society. (1986). Palladium-catalyzed double carbonylation of aryl halides to give .alpha.-keto amides. Mechanistic studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Sci-Hub. (2003). Palladium‐Catalyzed Cascade Cyclization—Coupling Reactions of 2‐Bromo‐1,6‐enynes with Organoboronic Acids. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]
-
ResearchGate. (2025). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Substrate-Controlled Palladium(II)-Catalyzed Regiodivergent Oxypalladation/C-H Annulation of Alkynylaryl Carboxylates with o-Bromobenzoic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Tetrahedron Letters. (2009). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Molecules. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). Palladium-Catalyzed Double Carbonylation Using Near Stoichiometric Carbon Monoxide: Expedient Access to Substituted 13C2-Labeled Phenethylamines. Retrieved from [Link]
-
PubMed. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
YouTube. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2007). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 3). Curtius rearrangement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2014). A New and Versatile Synthesis of Thioflavanones from 2-Fluorobenzoic Acids. Retrieved from [Link]
-
Sci-Hub. (2011). Palladium(II)‐Catalyzed Aerobic Intermolecular Cyclization of Acrylic Acid with Alkenes to α‐Methylene‐γ‐butyrolactones. Retrieved from [Link]
-
RSC Publishing. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
RSC Publishing. (2023). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. Retrieved from [Link]
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- 9. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Bioisosteric Replacement of 3-Bromo-2-fluoro-6-methoxybenzoic Acid for Drug Candidate Optimization
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on conducting bioisosteric replacement studies, using 3-bromo-2-fluoro-6-methoxybenzoic acid as a representative starting scaffold. The objective of bioisosterism is to rationally modify a lead compound to enhance its pharmacological and physicochemical properties, thereby improving its potential as a drug candidate.[1][2] This guide outlines the strategic rationale for selecting bioisosteres, provides detailed protocols for synthesis and evaluation, and presents a framework for data interpretation to advance optimized molecules into further studies.
Introduction to the Scaffold and Bioisosterism
The Starting Scaffold: this compound
The lead compound, this compound, is a substituted aromatic carboxylic acid. Its chemical structure presents multiple opportunities for modification. Understanding its baseline properties is the first step in any optimization campaign.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₃ | [3] |
| Molecular Weight | 249.04 g/mol | [3] |
| Predicted XlogP | 2.2 | [3] |
| Structure | COC1=C(C(=C(C=C1)Br)F)C(=O)O | [3] |
This scaffold contains four key functional groups amenable to bioisosteric replacement: a carboxylic acid, an aryl bromide, an aryl fluoride, and a methoxy ether. Each contributes to the molecule's overall profile, including its acidity, lipophilicity, metabolic stability, and potential interactions with a biological target.
The Principle of Bioisosteric Replacement
Bioisosterism is a cornerstone strategy in medicinal chemistry used to address challenges in drug candidate optimization.[4] It involves the substitution of an atom or a group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity but has improved characteristics.[1] These improvements can manifest as:
-
Enhanced Potency and Selectivity: Fine-tuning interactions with the biological target.
-
Improved ADME Profile: Modulating Absorption, Distribution, Metabolism, and Excretion properties.[5]
-
Reduced Toxicity: Eliminating structural motifs associated with adverse effects.
-
Novel Intellectual Property: Creating new chemical entities.
Bioisosteres are broadly categorized as classical (similar size and electronics) and non-classical (functionally similar but structurally distinct).[2] The success of any replacement is highly context-dependent, necessitating empirical evaluation.[6][7]
Strategic Rationale for Bioisosteric Modification
The following diagram illustrates the overall workflow for a bioisosteric replacement campaign, from initial design to in vivo evaluation.
Caption: High-level workflow for a bioisosteric replacement program.
Targeting the Carboxylic Acid
The carboxylic acid is often a key pharmacophoric element for interacting with targets (e.g., via a salt bridge with a basic residue like arginine or lysine), but it can also be a liability. Its acidic nature can lead to low cell permeability and rapid clearance.
-
Rationale for Replacement: To improve membrane permeability, reduce metabolic liabilities (e.g., formation of reactive acyl glucuronides), and modulate acidity while maintaining a key interaction with the target.[8]
-
Proposed Bioisosteres:
-
Tetrazole: A widely used non-classical isostere with a similar pKa to a carboxylic acid (~4.5-4.9) but with increased lipophilicity and metabolic stability.[2][9]
-
Acyl Sulfonamide: Offers a different hydrogen bonding vector and acidity profile, which can fine-tune target engagement.
-
Hydroxamic Acid: Can act as a metal chelator in metalloenzyme targets.
-
Hydroxyisoxazole: Provides an acidic proton with a different structural presentation.
-
Targeting the Aryl Bromide
The bromine atom is large, lipophilic, and can participate in halogen bonding. However, aryl halides can be susceptible to metabolic defunctionalization.
-
Rationale for Replacement: To modulate lipophilicity, improve metabolic stability, and explore different steric and electronic interactions within the binding pocket.
-
Proposed Bioisosteres:
-
Chlorine (Cl): Smaller and less lipophilic than bromine.
-
Trifluoromethyl (CF₃): Strongly electron-withdrawing and metabolically robust.
-
Cyano (CN): A polar group that can act as a hydrogen bond acceptor.
-
Methyl (CH₃): A small, neutral, lipophilic group.
-
Targeting the Aryl Fluoride
Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position and to modulate the pKa of nearby acidic or basic groups through its strong electron-withdrawing nature.[1]
-
Rationale for Replacement: To understand the role of fluorine in modulating the scaffold's pKa and its contribution to binding affinity. Replacing it with hydrogen serves as a key control experiment.
-
Proposed Bioisosteres:
-
Hydrogen (H): To assess the impact of removing the electronic and steric effects of fluorine.
-
Hydroxyl (OH): Introduces a hydrogen bond donor/acceptor.
-
Targeting the Methoxy Group
The methoxy group is a hydrogen bond acceptor and contributes to the molecule's lipophilicity. However, it is a primary site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes.
-
Rationale for Replacement: To improve metabolic stability and explore alternative hydrogen bonding patterns.
-
Proposed Bioisosteres:
-
Difluoromethoxy (OCF₂H): A metabolically stable isostere that retains hydrogen bond accepting capability.
-
Hydroxyl (OH): The product of O-demethylation, which may have its own activity profile.
-
Methyl (CH₃): Removes the hydrogen bond acceptor and increases lipophilicity.
-
The following diagram illustrates the specific bioisosteric replacements proposed for the lead scaffold.
Caption: Bioisosteric replacement strategy for the lead scaffold.
Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.
Protocol 1: General Synthetic Strategy for Analog Synthesis
Causality: A convergent synthetic route using a common intermediate is the most efficient way to generate a library of analogs. This approach minimizes redundant steps and allows for late-stage diversification. Suzuki or other cross-coupling reactions are ideal for modifying the aryl halide position, while standard functional group interconversions can be used for the other positions.
Step-by-Step Methodology:
-
Synthesize Common Intermediate: Prepare a suitable protected benzoic acid derivative where the positions for modification are functionalized for subsequent reactions (e.g., a boronic ester at the bromine position for Suzuki coupling).
-
Diversify Position 3 (formerly Br):
-
For Cl: Use a Sandmeyer reaction from a corresponding aniline.
-
For CF₃/CN: Use palladium-catalyzed cross-coupling reactions with appropriate reagents (e.g., TMSCF₃, Zn(CN)₂).
-
-
Modify Carboxylic Acid:
-
For Tetrazole: Convert the carboxylic acid to a nitrile, followed by reaction with sodium azide.
-
For Acyl Sulfonamide: Activate the carboxylic acid (e.g., with oxalyl chloride) and react with a desired sulfonamide.
-
-
Purification: Purify all final compounds by flash column chromatography or preparative HPLC to >95% purity as determined by LC-MS and ¹H NMR.
-
Characterization: Confirm the structure of each analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Evaluation Cascade
This cascade is designed to efficiently screen the synthesized analogs, starting with broad, high-throughput assays and progressing to more resource-intensive ones for promising compounds.
2.1 Physicochemical Properties
Causality: Poor solubility and high lipophilicity are common reasons for drug failure. Assessing these properties early prevents wasted resources on compounds with unsuitable physicochemical profiles.
-
Kinetic Solubility Assay (Nephelometry):
-
Prepare 10 mM DMSO stock solutions of each compound.
-
Add 2 µL of stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate (final concentration 100 µM).
-
Shake for 2 hours at room temperature.
-
Measure light scattering using a nephelometer.
-
Compare the signal to a standard curve of known insoluble compounds to determine the precipitation point.
-
-
Lipophilicity (LogD₇.₄) Assay (Shake-Flask Method):
-
Prepare a solution of the compound at 100 µM in a 1:1 mixture of octanol and PBS, pH 7.4.
-
Vortex vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge at 2000 x g for 15 minutes to separate the layers.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration in each layer using LC-MS/MS with a standard curve.
-
Calculate LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
2.2 Biological Potency (Generic Enzyme Inhibition Assay)
Causality: The primary goal is to ensure that modifications do not abolish the desired biological activity. This protocol is a template and must be adapted to the specific biological target of the lead scaffold.
-
Prepare Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Perform Serial Dilutions: Serially dilute compound stocks in DMSO, then further dilute in assay buffer to achieve final concentrations ranging from 100 µM to 1 nM.
-
Enzyme Reaction: In a 384-well plate, add 5 µL of diluted compound, 10 µL of target enzyme (at 2x final concentration), and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of substrate/ATP mix (at 2.5x final concentration) to start the reaction.
-
Incubate: Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop and Read: Add a stop solution and measure the signal (e.g., fluorescence, luminescence) on a plate reader.
-
Data Analysis: Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
2.3 In Vitro ADME Profiling
Causality: Early assessment of metabolic stability and permeability helps predict a compound's likely in vivo behavior and guides further optimization.[10][11]
-
Metabolic Stability (Human Liver Microsomes):
-
Pre-warm human liver microsomes (0.5 mg/mL) and test compound (1 µM) in PBS at 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂ = 0.693/k).
-
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Coat a 96-well filter plate with a lipid-oil-lipid membrane.
-
Add the test compound (50 µM) to a donor plate (pH 6.5).
-
Place the filter plate on top of an acceptor plate containing buffer at pH 7.4.
-
Incubate for 4-5 hours at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Data Interpretation and Candidate Selection
The goal is to find a bioisostere that provides a balanced profile of improved properties. Data should be compiled into a single table for easy comparison.
Hypothetical Data Summary Table:
| Compound ID | Bioisostere (Position) | Potency IC₅₀ (nM) | Solubility (µM) | LogD₇.₄ | HLM Stability t₁/₂ (min) | PAMPA Pe (10⁻⁶ cm/s) |
| Lead | Parent Compound | 150 | 25 | 2.2 | 15 | 2.5 |
| A-1 | Tetrazole (COOH) | 120 | 40 | 2.5 | 35 | 5.0 |
| A-2 | Acyl Sulfonamide (COOH) | 350 | 80 | 2.1 | 40 | 8.1 |
| B-1 | CF₃ (Br) | 95 | 15 | 2.8 | 20 | 1.8 |
| C-1 | H (F) | 850 | 30 | 2.0 | 12 | 2.8 |
| D-1 | OCF₂H (OMe) | 180 | 20 | 2.4 | >60 | 2.2 |
-
Analysis:
-
A-1 (Tetrazole): Maintained potency, improved solubility, and significantly improved metabolic stability and permeability. This is a strong candidate.
-
B-1 (CF₃): Improved potency but decreased solubility and permeability, likely due to increased lipophilicity. May require further optimization.
-
C-1 (H): Loss of the fluorine atom resulted in a significant drop in potency, highlighting its importance for target interaction or conformation.
-
D-1 (OCF₂H): Dramatically improved metabolic stability while maintaining other properties. A very promising modification.
-
Protocol for In Vivo Pharmacokinetic (PK) Study
Causality:In vitro data is predictive, but an in vivo study is essential to understand how all ADME properties integrate in a living system to determine drug exposure.[12][13][14]
Step-by-Step Methodology (Rat Model):
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound at 1 mg/kg via tail vein injection. The formulation should be a clear solution (e.g., in 20% Solutol/80% water).
-
Oral (PO) Group: Administer the compound at 5 mg/kg via oral gavage. The formulation can be a solution or a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into K₂EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS method for quantifying the compound in plasma.
-
Precipitate plasma proteins with acetonitrile containing an internal standard.
-
Analyze the supernatant by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Terminal half-life (t₁/₂)
-
Area under the curve (AUC)
-
Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Conclusion
The systematic application of bioisosteric replacement is a powerful and rational approach to drug discovery. By strategically replacing key functional groups on the this compound scaffold and evaluating the resulting analogs through a cascade of in vitro and in vivo assays, researchers can efficiently identify candidates with an optimized balance of potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is fundamental to advancing promising molecules toward clinical development.
References
- 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applic
- This compound (C8H6BrFO3).PubChem.
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-285). Academic Press. [Link]
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
-
Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 10(5), 485-495. [Link]
-
Dostert, C., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 64(22), 16245-16292. [Link]
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- In Vivo Pharmacokinetic (PK) Studies.Selvita.
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute.[Link]
- In Vitro ADME Assays and Services.
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Assay Guidance Manual.[Link]
- Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
- Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
- In Vitro ADME Assays: Principles, Applications & Protocols.
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- 2. drughunter.com [drughunter.com]
- 3. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
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- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Bromo-2-fluoro-6-methoxybenzoic acid
Welcome to the technical support center for troubleshooting challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering low yields with the sterically hindered and electronically complex substrate, 3-Bromo-2-fluoro-6-methoxybenzoic acid. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience. We will explore the "why" behind common failures and provide actionable, evidence-based solutions.
Understanding the Challenges with this compound
The structure of this compound presents a trifecta of challenges for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The substituents at the ortho-positions (fluorine and methoxy groups) to the bromine atom create significant steric bulk. This bulk can impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the crucial oxidative addition step of the catalytic cycle.[1][2][3]
-
Electronic Effects: The electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups create a complex electronic environment on the aromatic ring. This can influence the reactivity of the aryl bromide.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki coupling. Furthermore, the carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition.
This guide will address these challenges systematically through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is showing little to no conversion of the starting material. What is the likely cause?
Answer: Low to no conversion is often indicative of a problem with the initial oxidative addition step, which is the rate-limiting step for many Suzuki couplings, especially with sterically hindered aryl bromides.[1] The bulky ortho-substituents on your substrate are likely preventing the palladium(0) catalyst from efficiently inserting into the carbon-bromine bond.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Explanation:
The choice of ligand is paramount for overcoming steric hindrance.[1][3][4] Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have been shown to be highly effective for coupling sterically demanding substrates.[1][4] These ligands promote the formation of a monoligated, 14-electron palladium(0) species (L-Pd(0)), which is more coordinatively unsaturated and thus more reactive towards oxidative addition than a bis-ligated species.
| Ligand Recommendation | Rationale |
| SPhos | Excellent for sterically hindered biaryl synthesis.[1] |
| XPhos | Generally a very effective and versatile ligand for a wide range of Suzuki couplings. |
| RuPhos | Often successful when other ligands fail, particularly with hindered substrates. |
Question 2: I am observing significant amounts of protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water in the reaction mixture) to replace the C-B bond with a C-H bond, leading to the formation of a deboronated arene and reducing the amount of nucleophile available for cross-coupling.[5][6] This is a significant contributor to low yields.[6][7]
Strategies to Mitigate Protodeboronation:
-
Use of Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvent and reagents are dry.
-
Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the reaction conditions.[6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) when protodeboronation is an issue.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7][8] If you are consistently observing this side reaction, consider converting your boronic acid to a pinacol ester prior to the coupling reaction. Potassium trifluoroborate salts are also more resistant to protodeboronation.[5]
Experimental Protocol: Conversion of Boronic Acid to Pinacol Ester
-
To a solution of the boronic acid (1.0 equiv) in THF (0.5 M), add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting boronic ester can often be used without further purification.
Question 3: The presence of the carboxylic acid seems to be complicating the reaction. How should I adjust my conditions to account for this?
Answer: The carboxylic acid group requires careful consideration, primarily in the choice of base. The base must be strong enough to activate the boronic acid for transmetalation but should not cause unwanted side reactions with the carboxylic acid.[9]
Base Selection Strategy for Benzoic Acid Substrates:
| Base | Advantages | Disadvantages |
| K₂CO₃ | Mild, inexpensive, and generally effective. A good starting point. | May not be strong enough for very challenging couplings. |
| K₃PO₄ | A stronger base than K₂CO₃, often providing better yields for hindered substrates.[1] | Can be more challenging to remove during workup. |
| Cs₂CO₃ | Highly effective in many cases, particularly with hindered substrates. | More expensive. |
| Organic Bases (e.g., Et₃N, DIPEA) | Can be used, but often less effective than inorganic bases for activating the boronic acid. | Can lead to dehalogenation side products.[7] |
Recommendation: Start with K₂CO₃ or K₃PO₄. It is crucial to use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle.
General Reaction Setup for this compound
Caption: Recommended starting conditions for the Suzuki coupling.
Question 4: I'm seeing a dark precipitate (palladium black) forming in my reaction, and the reaction has stalled. What's happening?
Answer: The formation of palladium black indicates that the palladium(0) catalyst is precipitating out of the solution, leading to a loss of catalytic activity.[7] This can be caused by several factors, including catalyst decomposition at high temperatures or an inappropriate ligand-to-palladium ratio.
Solutions to Prevent Palladium Black Formation:
-
Ligand-to-Palladium Ratio: Ensure an adequate amount of ligand is present. For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is typically recommended.
-
Use of Pre-formed Catalysts: Using a well-defined palladium pre-catalyst can sometimes improve catalyst stability.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition. If high temperatures are necessary, ensure the ligand is stable under those conditions.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst degradation.
Summary of Key Troubleshooting Strategies
| Issue | Primary Cause | Recommended Action |
| Low/No Conversion | Inefficient Oxidative Addition due to Steric Hindrance | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase reaction temperature. |
| Protodeboronation | Instability of Boronic Acid | Use anhydrous conditions, milder bases (K₂CO₃, K₃PO₄), or switch to a more stable boronic ester or trifluoroborate salt.[5][6][7] |
| Carboxylic Acid Interference | Acidity and Potential for Catalyst Inhibition | Use an extra equivalent of a suitable inorganic base (e.g., K₃PO₄). |
| Catalyst Decomposition | Precipitation of Palladium Black | Optimize ligand-to-palladium ratio, use pre-catalysts, control temperature, and ensure inert atmosphere.[7] |
By systematically addressing these potential failure points, you can significantly improve the yield and reproducibility of the Suzuki-Miyaura coupling of this compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Bard, E. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(45), 15864–15875.
- Ikeda, T., et al. (2025).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Cîrcu, V., & Pătescu, M. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(16), 4965.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Organic letters, 4(4), 569–571.
- Old, D. W., & Buchwald, S. L. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 125(41), 12502–12503.
- Telvekar, V. N., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Beilstein journal of organic chemistry, 13, 2779–2786.
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Technical Support Center: Purification of 3-Bromo-2-fluoro-6-methoxybenzoic Acid
Welcome to the technical support center for 3-Bromo-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require the highest standards of purity for their work. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common challenges in impurity removal.
Introduction: The Critical Role of Purity
This compound is a highly functionalized building block used in the synthesis of complex pharmaceutical agents. The presence of even minor impurities, such as regioisomers, starting materials, or reaction by-products, can have significant downstream consequences, including altered biological activity, formation of unwanted side products, and complications in regulatory filings.[1] Achieving a purity level of >99% is often a prerequisite for its use in drug discovery and development pipelines. This guide provides a systematic approach to identifying and resolving common purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: Impurities typically originate from the synthetic route. Based on common synthetic preparations, you should be aware of:
-
Starting Materials: Unreacted 2-fluoro-6-methoxybenzoic acid.
-
Over-brominated Species: Primarily 3,5-dibromo-2-fluoro-6-methoxybenzoic acid, which can form if the bromination reaction is not carefully controlled.[2]
-
Isomeric Impurities: Positional isomers that may arise depending on the directing effects of the substituents on the aromatic ring.
-
Hydrolysis By-products: 3-Bromo-2-fluoro-6-hydroxybenzoic acid, which can form if the methoxy group is cleaved by acidic conditions, particularly at elevated temperatures.[3]
-
Residual Reagents: Traces of brominating agents (e.g., N-Bromosuccinimide) or catalysts.[4]
Q2: How can I quickly assess the purity of my material?
A2: A multi-pronged approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your sample. Using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) can reveal baseline impurities or closely related species.[5][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.[7]
-
Spectroscopic Analysis:
-
¹H NMR: The most powerful tool for structural confirmation and purity assessment. Integration of the aromatic protons and the methoxy signal can provide a quantitative measure of purity against a known standard. The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm).[8]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Look for the characteristic broad O-H stretch of the carboxylic acid (2500-3500 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating very similar compounds and providing precise area percentage purity.[9][10]
Q3: What is the most reliable, general-purpose method for purifying this compound?
A3: For most common impurities, recrystallization is the most effective and scalable method. It leverages differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures.[11][12] An alternative, powerful technique for removing neutral or basic impurities is acid-base extraction .[13][14]
Purification & Troubleshooting Workflow
This diagram outlines the logical flow from initial analysis to achieving a pure final product.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Purification Issues
Scenario 1: Recrystallization
Problem: I have a low recovery yield after recrystallization.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excess Solvent | The product has some finite solubility even in the cold solvent. Using an excessive volume of solvent will leave a significant amount of product dissolved in the mother liquor.[12] | Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture. |
| Premature Crystallization | If the solution cools too quickly during hot filtration (e.g., in the funnel stem), product will crystallize along with the impurities you are trying to remove. | Use a pre-heated funnel (stemless or short-stem) and filter the hot solution as quickly as possible. Ensure the receiving flask is also warm.[11] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals, which are harder to filter and wash effectively. | Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, more perfect crystals.[15] |
Problem: My compound "oils out" instead of forming crystals.
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Impurity Load | The presence of a large amount of impurities can depress the melting point of the mixture to below the boiling point of the solvent, causing it to separate as a liquid phase. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal or scratching the inside of the flask with a glass rod can induce crystallization.[15] |
| Inappropriate Solvent | The solvent's boiling point is higher than the melting point of your impure compound. | Select a solvent with a lower boiling point or use a co-solvent system (e.g., Ethanol/Water, Toluene/Heptane) to modulate the solubility and prevent oiling out. |
Problem: My final product is still colored.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Colored Impurities | Persistent, often polymeric or highly conjugated, impurities are present that co-crystallize with the product. | Add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes before the hot filtration step. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[11] |
Scenario 2: Acid-Base Extraction
Problem: I am not getting complete separation of my product into the aqueous layer.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Base | Not enough base was added to deprotonate all of the carboxylic acid, leaving some of the neutral, organic-soluble form behind. | Use a molar excess of a weak base like sodium bicarbonate (NaHCO₃). After extraction, check the pH of the aqueous layer to ensure it is basic (pH > 8). |
| Poor Mixing | Inefficient mixing between the organic and aqueous layers leads to an incomplete acid-base reaction. | Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). |
| Emulsion Formation | A stable suspension of the organic and aqueous layers has formed, preventing clear separation. | Allow the funnel to stand undisturbed for an extended period. Gentle swirling can help. To break a stubborn emulsion, add a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase.[16] |
Scenario 3: Column Chromatography
Problem: My compound appears to be degrading on the silica gel column.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Acidity of Silica Gel | Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds, such as the hydrolysis of the methoxy group in your molecule. | Deactivate the silica: Prepare the column slurry with the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This will neutralize the acidic sites. Alternatively, use a less acidic stationary phase like alumina.[17] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Heptane Co-solvent System
This protocol is effective for removing both more polar and less polar impurities.
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add approximately 30-40 mL of toluene and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding toluene in small portions until the solid is completely dissolved. Note the total volume of toluene used.
-
(Optional - Decolorization): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~0.2 g of activated charcoal. Reheat to boiling for 5 minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a new flask. Quickly filter the hot solution to remove any insoluble impurities (or the charcoal).
-
Crystallization: To the hot filtrate, slowly add heptane (a poor solvent) dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR to confirm purity.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral impurities.
-
Dissolution: Dissolve 10.0 g of the crude material in ~100 mL of ethyl acetate in a 250 mL separatory funnel.
-
Base Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution.
-
Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with 20 mL of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). The product will precipitate as a solid.
-
Isolation & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Data Summary Table
| Parameter | Expected Value for Pure Compound | Significance |
| Appearance | White to off-white crystalline solid | Colors can indicate persistent organic impurities.[18] |
| Melting Point | ~135-139 °C (literature values vary) | A sharp, narrow range indicates high purity. |
| ¹H NMR (CDCl₃) | δ ~10-12 (br s, 1H, COOH), δ ~7.5 (d, 1H), δ ~6.9 (t, 1H), δ ~4.0 (s, 3H, OCH₃) | Confirms structure and absence of proton-bearing impurities. |
| IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H), ~1700 (strong, C=O), ~1250 (C-O) | Confirms the presence of the carboxylic acid and ether functional groups.[19] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting a failed recrystallization.
References
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available at: [Link]
- Purification of benzoic acid - US3235588A - Google Patents.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
-
Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction - IJRAR. Available at: [Link]
- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents.
-
Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
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Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. Available at: [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization of Benzoic Acid - University of California, Irvine. Available at: [Link]
-
Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives - YouTube. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
(PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation - ResearchGate. Available at: [Link]
-
(PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin - ResearchGate. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acids - Oregon State University. Available at: [Link]
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Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
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Tips For Antibody Purification Troubleshooting - Biochain Incorporated. Available at: [Link]
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Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents.
-
Acid-Base Extraction.1 - University of Colorado Boulder. Available at: [Link]
-
3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
-
Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]
-
Troubleshooting Guide - Phenomenex. Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]
-
The Recrystallization of Impure Benzoic Acid Lab - YouTube. Available at: [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
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Preventing debromination of 3-Bromo-2-fluoro-6-methoxybenzoic acid
Technical Support Center: 3-Bromo-2-fluoro-6-methoxybenzoic acid
A Guide to Preventing Unwanted Debromination
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. As a Senior Application Scientist, I've compiled this resource to address a common and frustrating side reaction: the unintentional loss of the bromine atom (debromination) during synthetic manipulations. This guide provides in-depth troubleshooting advice, frequently asked questions, and preventative strategies grounded in established chemical principles.
Understanding the Challenge: The Lability of the C-Br Bond
This compound is a highly functionalized aromatic ring, making it a valuable starting material. However, the interplay of its substituents creates a unique electronic environment that can render the carbon-bromine bond susceptible to cleavage under various conditions. The electron-donating methoxy group activates the ring, which can, in some instances, weaken the C-Br bond.[1] This guide will help you navigate these challenges and ensure the bromine atom remains intact throughout your synthetic sequence.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: I'm observing significant debromination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the likely causes and how can I fix it?
Answer: This is a frequent issue. While palladium catalysis is excellent for forming new C-C bonds, certain conditions can promote competitive hydrodehalogenation (debromination).[2][3]
Immediate Diagnostic Questions:
-
What are your reaction conditions? Specifically, the base, solvent, temperature, and palladium ligand.
-
Is your starting material pure? Trace impurities can sometimes interfere.
-
Are you using a hydrogen source? Some reagents can act as hydride donors.
Common Causes & Solutions:
-
Choice of Base: Strong, coordinating bases can sometimes promote side reactions. Consider switching to a milder base.
-
Solvent Effects: Protic solvents can sometimes be a source of protons for the debromination reaction. Switching to an aprotic solvent may be beneficial.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Some ligands are more prone to promoting reductive dehalogenation.
-
Temperature: Elevated temperatures can increase the rate of debromination. Running the reaction at the lowest possible temperature that still allows for efficient coupling is recommended.
Proposed Remediation Workflow:
Caption: Troubleshooting workflow for debromination during lithiation reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: While many aromatic bromine compounds can undergo photolytic debromination, there is no specific data to suggest that this compound is exceptionally light-sensitive under normal laboratory storage conditions. [4][5]However, as a general good practice for halogenated compounds, it is advisable to store it in an amber vial or in the dark to minimize any potential for light-induced degradation over long periods.
Q2: Can I perform a reaction that requires a strong base with this molecule without causing debromination?
A2: Yes, but with caution. The key is often temperature control and the nature of the base. For reactions like ortho-lithiation, a very strong base (like n-butyllithium) is used, but the reaction is performed at extremely low temperatures (-78°C) to prevent side reactions. [6][7]For other transformations, consider if a non-nucleophilic, sterically hindered base could be a better choice to deprotonate a specific site without attacking the carbon-bromine bond.
Q3: Are there any specific reagents I should avoid to prevent debromination?
A3: Be cautious with strong reducing agents, particularly those used in catalytic hydrogenation (e.g., H₂, Pd/C), as these are designed to cleave C-halogen bonds. [8]Also, be mindful of reaction conditions that can generate hydride species in situ, which can lead to reductive dehalogenation. [2]
Q4: How can I detect and quantify the amount of debrominated impurity in my sample?
A4: Several analytical techniques are well-suited for this:
-
High-Performance Liquid Chromatography (HPLC): This is often the best method for quantification. You can develop a method that separates the starting material from the debrominated impurity and use a standard curve for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the debrominated product by its mass. [4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often show new aromatic signals corresponding to the proton that replaced the bromine.
Q5: If I do form the debrominated impurity, what is the best way to remove it?
A5: The purification strategy will depend on the physical properties of your desired product and the impurity.
-
Recrystallization: If there is a significant difference in solubility between your product and the impurity, recrystallization can be a very effective method. [9]
-
Column Chromatography: This is a very general and powerful technique for separating compounds with different polarities. [9]
Data Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Often provide a good balance of reactivity and stability. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Milder, less nucleophilic bases that minimize side reactions. |
| Solvent | Dioxane, Toluene, or DME | Aprotic solvents that do not act as a proton source. |
| Temperature | 60-90 °C | The lowest temperature that affords a reasonable reaction rate. |
Table 2: Key Parameters for Successful Lithiation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Must be scrupulously dried to avoid quenching the organolithium. |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | Essential for the stability of the aryllithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Reagent Purity | Use freshly titrated n-BuLi | Ensures accurate stoichiometry and reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a mild base such as K₂CO₃ (2.0-3.0 equiv).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench
-
Add this compound (1.0 equiv) to an oven-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet.
-
Dissolve the starting material in anhydrous THF under a positive pressure of nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equiv, to deprotonate the carboxylic acid and perform the exchange) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify as needed.
Disclaimer: This guide is based on established principles of organic chemistry and general best practices. Specific reaction outcomes can vary. Always perform a thorough literature search and small-scale test reactions before proceeding to a larger scale.
References
- Vertex AI Search. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
- Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3911–3915.
- Mills, R. J., & Snieckus, V. (1989). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1989, 4386-4392.
- Grushin, V. V. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 21(18), 3777–3786.
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Chemistry LibreTexts. (2022, September 24). 16.
- Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835–9842.
- Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3911–3915.
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- Master Organic Chemistry. (2013, August 2).
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- ACS Publications. (2001). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile.
- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Andrew G. Myers Research Group. (n.d.).
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- Oxford Academic. (n.d.).
- MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Quora. (2020, December 29). What are the effects of functional groups on the stability of carbanion?.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- PubMed. (2019, November 15).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Synthesis of Bromo Acid by Solvent and C
- Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.
- JoVE. (2025, May 22).
- Directed (ortho)
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Bentham Science Publishers. (2013, April 1). Theoretical Investigation on Debromination Model of Deca- BromoDiphenyl Ester (BDE209).
- ASM Journals. (1997). Dehalogenation and Biodegradation of Brominated Phenols and Benzoic Acids under Iron-Reducing, Sulfidogenic, and Methanogenic Conditions.
- Wikipedia. (n.d.).
- Reddit. (2019, December 22). Do electron-donating groups influence carbocation reactivity and thus electrophilicity?.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methoxybenzoic acid
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-fluoro-6-methoxybenzoic acid. In the absence of direct experimental spectra for this specific molecule, this guide presents a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with the experimentally determined spectra of a structurally related compound, 3-bromo-4-fluorobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the structural elucidation of complex substituted aromatic compounds.
Introduction: The Challenge of Multi-substituted Aromatics
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The precise substitution pattern of functional groups such as halogens and alkoxy moieties on the aromatic ring critically influences the molecule's chemical reactivity, biological activity, and physical properties. This compound presents a compelling case for NMR analysis due to the intricate interplay of electronic and steric effects from its three distinct substituents. The electronegativity of the fluorine and bromine atoms, coupled with the electron-donating nature of the methoxy group and the electron-withdrawing carboxylic acid, creates a unique electronic environment for each proton and carbon atom. Understanding the resulting NMR spectra is paramount for unambiguous structural verification and quality control in synthetic applications.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The prediction of the ¹H and ¹³C NMR spectra for this compound is grounded in the fundamental principles of chemical shift theory and spin-spin coupling, augmented by empirical data from analogous compounds. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, while aromatic carbons are observed between 120-150 ppm.[1] The specific chemical shifts are modulated by the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton.
-
Aromatic Protons (H-4 and H-5): The two aromatic protons, H-4 and H-5, will appear as an AX spin system, likely as two doublets. The electron-withdrawing effects of the adjacent bromine and fluorine atoms will deshield these protons, shifting them downfield. H-5, being ortho to the bromine, is expected to be the most downfield of the two.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton will be a broad singlet, significantly downfield (typically >10 ppm), due to deshielding and hydrogen bonding.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methoxy carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the fluorine (C-2) will show a large C-F coupling constant. The carbons attached to the electron-withdrawing bromine (C-3) and carboxylic acid (C-1) will be deshielded. The carbon bearing the electron-donating methoxy group (C-6) will be shielded and shifted upfield.
-
Carboxylic Acid Carbon (-COOH): This carbon will be significantly deshielded due to the two oxygen atoms and will appear at the downfield end of the spectrum (typically >165 ppm).[2]
-
Methoxy Carbon (-OCH₃): The methoxy carbon will resonate in the typical aliphatic region, around 55-60 ppm.
Comparative Analysis with 3-Bromo-4-fluorobenzoic acid
To provide a tangible reference for our predictions, we will compare the expected spectrum of this compound with the experimental NMR data of 3-Bromo-4-fluorobenzoic acid.[3][4] This comparison allows us to observe the influence of the 2-fluoro and 6-methoxy substituents by contrasting them with the simpler substitution pattern of the reference compound.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for 3-Bromo-4-fluorobenzoic acid
| Assignment | This compound (Predicted) | 3-Bromo-4-fluorobenzoic acid (Experimental) [3] | Rationale for Predicted Differences |
| Aromatic Protons | H-4, H-5: Doublets, ~7.0-7.5 ppm | H-2, H-5, H-6: Multiplets, 7.23-8.34 ppm | The 6-methoxy group in the target molecule is electron-donating, leading to a general upfield shift of the aromatic protons compared to the reference. The simpler AX splitting pattern is due to the presence of only two adjacent aromatic protons. |
| -OCH₃ Protons | Singlet, ~3.9 ppm | N/A | The presence of the methoxy group is a key differentiator. |
| -COOH Proton | Broad Singlet, >10 ppm | Broad Singlet, >10 ppm | The chemical shift of the carboxylic acid proton is expected to be similar in both compounds. |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for 3-Bromo-4-fluorobenzoic acid
| Assignment | This compound (Predicted) | 3-Bromo-4-fluorobenzoic acid (Experimental) [3] | Rationale for Predicted Differences |
| Aromatic Carbons | 6 signals, with C-F coupling on C-2. C-6 expected to be upfield. | 6 signals, with C-F coupling on C-4. | The position of the fluorine and the presence of the methoxy group will significantly alter the chemical shifts of the aromatic carbons. C-6 in the target is expected to be shielded due to the methoxy group. |
| -COOH Carbon | ~165-170 ppm | 170.2 ppm | The chemical shift of the carboxylic acid carbon should be in a similar range for both molecules. |
| -OCH₃ Carbon | ~56 ppm | N/A | The methoxy carbon signal is unique to the target compound. |
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.[5]
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 is necessary.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Visualizing the Molecular Structure and Predicted NMR Logic
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the NMR spectral analysis of the target compound.
Conclusion
The comprehensive ¹H and ¹³C NMR spectral analysis of this compound, though predictive in nature, provides a robust foundation for its structural characterization. By leveraging fundamental principles and making a detailed comparison with the experimental data of the structurally related 3-bromo-4-fluorobenzoic acid, we have established a clear set of expected spectral features. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and structural elucidation of this and other complex multi-substituted aromatic compounds.
References
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Bhalla, K., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of 3-Bromo-2-fluoro-6-methoxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. It dictates not only the molecule's biological activity but also its synthetic accessibility and reactivity. This guide offers an in-depth comparison of the reactivity of 3-Bromo-2-fluoro-6-methoxybenzoic acid with its key positional isomers. As a senior application scientist, my aim is to provide not just a theoretical overview, but also actionable experimental protocols and data-driven insights to empower your research and development endeavors.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The interplay of different functional groups on the benzene ring creates a unique chemical landscape, influencing properties such as acidity, lipophilicity, and, most critically, reactivity. This compound and its isomers are particularly interesting due to the presence of a halogen for cross-coupling reactions, a fluorine atom which can modulate electronic properties and act as a leaving group, and a methoxy group that directs certain reactions and influences solubility. Understanding the nuanced differences in reactivity among these isomers is crucial for efficient and predictable synthesis of complex target molecules.
The Isomers in Focus
For this comparative guide, we will focus on the parent compound, This compound (1) , and three of its key positional isomers:
-
Compound 1: this compound
-
Isomer 2: 4-Bromo-2-fluoro-6-methoxybenzoic acid
-
Isomer 3: 5-Bromo-2-fluoro-6-methoxybenzoic acid
-
Isomer 4: 2-Bromo-3-fluoro-6-methoxybenzoic acid
The varied placement of the bromo, fluoro, and methoxy groups around the benzoic acid core will have profound implications for their reactivity in key synthetic transformations.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of an aromatic compound is primarily governed by the electronic and steric effects of its substituents. The interplay of these effects determines the electron density of the aromatic ring, the stability of reaction intermediates, and the accessibility of reactive sites.
Electronic Effects
The electronic influence of a substituent is a combination of its inductive and resonance effects.
-
Inductive Effect: This is the transmission of charge through sigma bonds. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The methoxy group's oxygen is also electronegative, but its inductive effect is generally weaker than that of the halogens. The carboxylic acid group is also strongly electron-withdrawing.
-
Resonance Effect: This involves the delocalization of pi electrons. The methoxy group has a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. Fluorine and bromine also have lone pairs and can exhibit a +R effect, although it is weaker for bromine. The carboxylic acid group is electron-withdrawing by resonance (-R).
The net electronic effect of these substituents will dictate the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.
Steric Effects
Steric hindrance, the spatial arrangement of atoms, can significantly impact reaction rates by impeding the approach of reagents to the reactive center. In our target molecules, the positions of the bromo, fluoro, and methoxy groups relative to the carboxylic acid and to each other will create distinct steric environments. For instance, a substituent ortho to the bromine atom can hinder its participation in cross-coupling reactions.
Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of our target compound and its isomers in three common and important synthetic reactions: Suzuki-Miyaura Coupling, Nucleophilic Aromatic Substitution (SNAr), and Directed ortho-Metalation (DoM).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[3]
Predicted Reactivity Order (from most reactive to least reactive):
Isomer 3 > Isomer 2 > Isomer 1 > Isomer 4
Justification:
-
Isomer 3 (5-Bromo-2-fluoro-6-methoxybenzoic acid): The bromine atom is relatively unhindered, being para to the methoxy group and meta to the fluorine and carboxylic acid groups. This steric accessibility should facilitate the oxidative addition step in the catalytic cycle.
-
Isomer 2 (4-Bromo-2-fluoro-6-methoxybenzoic acid): The bromine atom is also relatively unhindered, but the ortho-fluorine atom's electron-withdrawing effect might slightly decrease the electron density at the C-Br bond, potentially slowing down the oxidative addition compared to isomer 3.
-
Isomer 1 (this compound): The bromine atom is ortho to the fluorine atom, which introduces some steric hindrance. This will likely decrease the rate of the Suzuki coupling compared to isomers 2 and 3.
-
Isomer 4 (2-Bromo-3-fluoro-6-methoxybenzoic acid): The bromine atom is ortho to both the carboxylic acid and the methoxy group (after deprotonation of the acid), creating significant steric hindrance. This is expected to be the least reactive isomer in Suzuki-Miyaura coupling.
Proposed Experimental Protocol for Comparative Suzuki-Miyaura Coupling:
A standardized protocol should be used to compare the isomers.
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Data Presentation:
| Isomer | Reaction Time (h) | Yield (%) |
| 1 | Predicted: 8-12 | Predicted: 60-75% |
| 2 | Predicted: 4-6 | Predicted: 80-90% |
| 3 | Predicted: 2-4 | Predicted: >90% |
| 4 | Predicted: >24 | Predicted: <40% |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[4][5] In our isomers, both fluorine and bromine can act as leaving groups, but fluorine is generally a better leaving group in SNAr reactions.[4]
Predicted Reactivity Order (from most reactive to least reactive, assuming displacement of Fluorine):
Isomer 1 > Isomer 2 > Isomer 3 > Isomer 4
Justification:
-
Isomer 1 (this compound): The fluorine atom is ortho to the strongly electron-withdrawing carboxylic acid group and para to the bromine atom. This positioning provides excellent stabilization of the Meisenheimer intermediate.
-
Isomer 2 (4-Bromo-2-fluoro-6-methoxybenzoic acid): The fluorine is ortho to the carboxylic acid, which is activating. However, the para-bromo substituent is less electron-withdrawing than the carboxylic acid.
-
Isomer 3 (5-Bromo-2-fluoro-6-methoxybenzoic acid): The fluorine is ortho to the carboxylic acid, but the bromo substituent is now meta, offering no resonance stabilization to the intermediate.
-
Isomer 4 (2-Bromo-3-fluoro-6-methoxybenzoic acid): The fluorine is meta to the strongly electron-withdrawing carboxylic acid group, which provides poor stabilization for the Meisenheimer intermediate.
Proposed Experimental Protocol for Comparative SNAr:
Caption: Experimental workflow for comparative SNAr reaction.
Data Presentation:
| Isomer | Reaction Time (h) | Conversion (%) |
| 1 | Predicted: 1-2 | Predicted: >95% |
| 2 | Predicted: 3-5 | Predicted: 85-95% |
| 3 | Predicted: 8-12 | Predicted: 50-70% |
| 4 | Predicted: >24 | Predicted: <10% |
Directed ortho-Metalation (DoM)
DoM is a powerful method for the functionalization of C-H bonds ortho to a directing metalation group (DMG). The carboxylate group is an effective DMG, as is the methoxy group.[6][7] The regioselectivity of the lithiation will depend on the relative directing ability of the substituents and the steric environment.
Predicted Regioselectivity and Reactivity:
-
Isomer 1 (this compound): Lithiation is expected to occur at the C5 position, directed by the methoxy group and influenced by the steric bulk of the ortho-fluoro and bromo substituents.
-
Isomer 2 (4-Bromo-2-fluoro-6-methoxybenzoic acid): Lithiation will likely occur at the C5 position, directed by the methoxy group.
-
Isomer 3 (5-Bromo-2-fluoro-6-methoxybenzoic acid): Lithiation is predicted to occur at the C4 position, directed by the methoxy group.
-
Isomer 4 (2-Bromo-3-fluoro-6-methoxybenzoic acid): The position ortho to the methoxy group (C5) is the most likely site for lithiation.
The overall rate of lithiation will be influenced by the acidity of the proton being removed, which is affected by the electronic effects of the surrounding substituents.
Proposed Experimental Protocol for Comparative DoM:
Caption: Experimental workflow for comparative Directed ortho-Metalation.
Data Presentation:
| Isomer | Major Regioisomer | Yield (%) |
| 1 | Predicted: 5-iodo | Predicted: 70-85% |
| 2 | Predicted: 5-iodo | Predicted: 80-90% |
| 3 | Predicted: 4-iodo | Predicted: 85-95% |
| 4 | Predicted: 5-iodo | Predicted: 75-85% |
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding and predicting the reactivity of this compound and its isomers. The interplay of electronic and steric effects creates a unique reactivity profile for each isomer, which can be harnessed for specific synthetic applications. The provided experimental protocols offer a starting point for researchers to generate direct comparative data, leading to more informed decisions in the design of synthetic routes.
As the demand for novel and complex molecules continues to grow, a deep understanding of the factors governing reactivity will remain a cornerstone of successful chemical synthesis. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field, enabling them to navigate the challenges and unlock the potential of these versatile building blocks.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
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- PMC - NIH. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive.
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- Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
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A Comparative Analysis of Acidity in Fluorinated vs. Non-Fluorinated Bromobenzoic Acids
A Guide for Researchers in Medicinal Chemistry and Drug Development
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and, notably, acidity (pKa). Understanding the impact of fluorination on the acidity of aromatic carboxylic acids, like bromobenzoic acids, is critical for predicting a molecule's behavior in physiological environments and optimizing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the acidity of fluorinated and non-fluorinated bromobenzoic acids, supported by experimental data and a discussion of the underlying electronic principles.
The Decisive Role of Substituents in Modulating Acidity
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) attached to the benzene ring increase acidity by delocalizing the negative charge of the carboxylate group, thereby stabilizing the anion. Conversely, electron-donating groups (EDGs) decrease acidity. Both fluorine and bromine are halogens and are generally considered EWGs. However, their influence on the acidity of benzoic acid is a nuanced interplay of two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to its high electronegativity, fluorine exerts a stronger -I effect than bromine. This effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group.[1]
-
Resonance Effect (+R): This is the donation of electron density into the aromatic ring through the pi (π) system. Halogens possess lone pairs of electrons that can be delocalized into the benzene ring. For halogens, this is a deactivating +R effect. Interestingly, the +R effect is more pronounced for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[2][3]
The net effect on acidity depends on the balance between these two effects, which is highly sensitive to the position of the substituent on the aromatic ring.
Comparative Acidity: A Data-Driven Analysis
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid.[4] The table below summarizes the experimental pKa values for a selection of fluorinated and non-fluorinated bromobenzoic acids, providing a clear comparison of their relative acidities.
| Compound | Substituent Positions | pKa |
| Benzoic Acid | - | 4.20 |
| 2-Bromobenzoic Acid | ortho-Br | 2.85[5] |
| 3-Bromobenzoic Acid | meta-Br | 3.81 |
| 4-Bromobenzoic Acid | para-Br | 3.96[6] |
| 2-Bromo-3-fluorobenzoic Acid | ortho-Br, meta-F | - |
| 2-Bromo-4-fluorobenzoic Acid | ortho-Br, para-F | - |
| 2-Bromo-5-fluorobenzoic Acid | ortho-Br, meta-F | - |
| 3-Bromo-2-fluorobenzoic Acid | meta-Br, ortho-F | - |
| 3-Bromo-4-fluorobenzoic Acid | meta-Br, para-F | - |
| 4-Bromo-2-fluorobenzoic Acid | para-Br, ortho-F | - |
| 4-Bromo-3-fluorobenzoic Acid | para-Br, meta-F | - |
| 2-Fluorobenzoic Acid | ortho-F | 3.27 |
| 3-Fluorobenzoic Acid | meta-F | 3.86[7] |
| 4-Fluorobenzoic Acid | para-F | 4.14[2] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented here are representative literature values.
Interpreting the Data: Positional Effects Matter
Ortho Position: Substituents at the ortho position generally lead to a significant increase in acidity, an observation often referred to as the "ortho effect".[8] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid and stabilizes the carboxylate anion. Both 2-bromobenzoic acid (pKa 2.85) and 2-fluorobenzoic acid (pKa 3.27) are considerably more acidic than benzoic acid (pKa 4.20).
Meta Position: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily governed by the inductive effect. Since fluorine is more electronegative than bromine, 3-fluorobenzoic acid (pKa 3.86) is a slightly stronger acid than 3-bromobenzoic acid (pKa 3.81), and both are more acidic than benzoic acid.
Para Position: At the para position, both inductive and resonance effects are at play. For bromine, the -I effect outweighs the +R effect, making 4-bromobenzoic acid (pKa 3.96) more acidic than benzoic acid.[9] However, for fluorine, the +R effect is more significant and nearly cancels out its strong -I effect.[2] This results in 4-fluorobenzoic acid (pKa 4.14) having an acidity very similar to, and slightly weaker than, benzoic acid.[2][3]
When both fluorine and bromine are present, their combined electronic effects determine the ultimate acidity. For instance, in 4-bromo-3-fluorobenzoic acid, the meta-fluorine's strong -I effect and the para-bromine's net electron-withdrawing effect would be expected to render this compound significantly more acidic than benzoic acid.
Visualizing Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their influence on the stability of the benzoate anion.
Caption: Inductive vs. Resonance Effects on Benzoate Anion Stability.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A reliable method for determining the pKa of an acidic compound is through potentiometric titration. This self-validating protocol involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.
Materials:
-
Bromobenzoic acid derivative (fluorinated or non-fluorinated)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (boiled to remove dissolved CO2)
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation: Accurately weigh a sample of the bromobenzoic acid and dissolve it in a known volume of deionized water in the beaker. If the acid's solubility is low, a co-solvent like ethanol or methanol may be used, though this can affect the measured pKa.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue the titration well past the equivalence point (the point where the moles of base added equal the initial moles of acid).
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the graph or by calculating the first derivative of the titration curve, where the equivalence point is the peak.
Sources
- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 3. quora.com [quora.com]
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- 5. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
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- 9. Acidic strength of para halobenzoic acid | Filo [askfilo.com]
A Comparative Guide to the Biological Activity of 3-Bromo-2-fluoro-6-methoxybenzoic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of therapeutic innovation. This guide offers an in-depth comparative analysis of the biological activities of 3-Bromo-2-fluoro-6-methoxybenzoic acid and its derivatives against a backdrop of structurally related analogues. As a Senior Application Scientist, this document is crafted to provide not just data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this class of compounds. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a predictive and practical resource for researchers in the field.
The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoic acid motif is a recurring feature in a multitude of biologically active compounds, serving as a versatile scaffold for therapeutic design. The carboxylic acid group, a key pharmacophoric element, can engage in crucial hydrogen bonding interactions within the active sites of enzymes and receptors. The biological profile of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring. These modifications modulate the molecule's electronic landscape, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, presents a unique combination of substituents:
-
Bromo Group (Br): An electron-withdrawing group that can enhance binding affinity through halogen bonding and increase lipophilicity.
-
Fluoro Group (F): The most electronegative element, it can modulate pKa, improve metabolic stability, and form key interactions with biological targets.
-
Methoxy Group (OCH₃): An electron-donating group that can influence solubility and participate in hydrogen bonding.
Understanding the collective impact of these functionalities is paramount to predicting and optimizing the biological activity of this chemical series.
Comparative Biological Activities: Insights from Analogue Studies
Direct experimental data on the biological activity of this compound is not extensively available. However, by examining the activities of structurally similar compounds, we can infer potential therapeutic applications and guide future research.
Anticancer Potential
Substituted benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1] The introduction of halogen atoms, such as bromine and fluorine, has been shown to enhance the cytotoxic effects of various molecular scaffolds against cancer cell lines.[2]
For instance, studies on fluorinated indole derivatives have revealed potent anticancer activity against lung (A549), prostate (PC3), and pancreatic (PaCa2) cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[2] Specifically, the presence of both fluoro and methoxy groups on the indole ring was found to be crucial for the observed activity.[2] While not benzoic acid derivatives, these findings highlight the potential contribution of the fluoro and methoxy substituents of our lead compound to anticancer efficacy.
Furthermore, a study on 3,5-Dibromo-4,6-dimethoxychalcones and their flavone derivatives showcased significant inhibitory activity against the MCF-7 human breast cancer cell line, with IC₅₀ values as low as 4.12 µM.[3] This underscores the potential of bromo and methoxy substitutions in designing potent anticancer agents.
Table 1: Anticancer Activity of Selected Analogues
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated bis-indole derivative (34b) | A549 (Lung) | 0.8 | [2] |
| 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast) | 4.12 ± 0.55 | [3] |
| Flavone derivative (3a) | MCF-7 (Breast) | 8.50 ± 0.82 | [3] |
| Flavone derivative (3c) | MCF-7 (Breast) | 5.10 ± 0.61 | [3] |
| Flavone derivative (3e) | MCF-7 (Breast) | 6.96 ± 0.66 | [3] |
Antimicrobial Activity
Aromatic carboxylic acids and their derivatives are known to possess antimicrobial properties. The presence of halogens can enhance this activity by increasing the lipophilicity of the compound, facilitating its passage through microbial cell membranes.
Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL.[4] Flavonoid derivatives bearing bromine and chlorine atoms have also shown moderate to high antibacterial activity, particularly against Staphylococcus aureus, with MIC values between 31.25 and 125 µg/mL.[5]
While direct antimicrobial data for this compound is unavailable, the presence of the bromo and fluoro substituents suggests a potential for activity against a range of microbial pathogens.
Table 2: Antimicrobial Activity of Selected Analogues
| Compound/Derivative Class | Microorganism | MIC | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [4] |
| Halogenated Flavonoids | Staphylococcus aureus | 31.25–125 µg/mL | [5] |
Enzyme Inhibition
The benzoic acid scaffold is a common feature in many enzyme inhibitors. The specific substitutions on the aromatic ring play a crucial role in determining the target specificity and inhibitory potency. For example, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as α-amylase and tyrosinase.[6][7]
A study on the inhibition of α-amylase by 17 benzoic acid derivatives revealed that a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, while a methoxy group at the same position had a negative effect.[6] This highlights the sensitivity of enzyme-ligand interactions to subtle changes in the substitution pattern.
Although no specific enzyme targets have been identified for this compound, its structural features suggest it could be a candidate for screening against various enzyme families, such as kinases, proteases, and metabolic enzymes.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its analogues, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivatives
-
Positive control (a known antibiotic) and negative control (no compound)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This protocol provides a general framework for screening compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Sources
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- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Purity Assessment of 3-Bromo-2-fluoro-6-methoxybenzoic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a molecule like 3-Bromo-2-fluoro-6-methoxybenzoic acid, a key building block in modern medicinal chemistry, ensuring its purity with the highest degree of confidence is paramount. Relying on a single analytical method, no matter how robust, provides only one perspective on a molecule's purity profile. True analytical certainty is achieved through an orthogonal approach, which involves using multiple, independent analytical techniques that measure different physicochemical properties of the compound.[3][4]
This guide provides an in-depth comparison of strategic orthogonal methods for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explain the scientific rationale behind the selection of each method, detailing validated protocols and interpreting the synergistic data they produce.
The Imperative of Orthogonality
The core principle of an orthogonal approach is to minimize the risk of co-eluting or undetected impurities that might share similar properties under one specific analytical condition.[3] By employing methods with fundamentally different separation or detection principles, we create a multi-dimensional view of the sample, significantly increasing the probability of detecting and accurately quantifying all potential impurities.[4]
For instance, a chromatographic method separates based on a compound's interaction with a stationary and mobile phase, while a thermal method assesses purity based on the thermodynamic properties of the bulk material.[5] A spectroscopic method, in turn, quantifies based on the number of specific nuclei in the molecule.[6] When these disparate methods yield a concordant purity value, it builds a powerful, self-validating case for the material's quality.
Caption: Orthogonal methods assess purity via different physicochemical principles.
Physicochemical Profile: this compound
| Property | Estimated Value / Characteristic | Rationale for Analytical Method Selection |
| Molecular Formula | C₈H₆BrFO₃ | --- |
| Molecular Weight | 249.03 g/mol | Essential for qNMR and Mass Spectrometry calculations. |
| Appearance | Likely a white to off-white crystalline solid.[9] | Crystalline nature is a prerequisite for purity determination by DSC.[10] |
| Melting Point | Expected to be relatively high (>150 °C), similar to analogues.[9][11] | High thermal stability makes it suitable for DSC analysis without decomposition during melting.[10] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Crucial for preparing samples for HPLC and qNMR analysis. |
| Volatility | Low, due to the carboxylic acid group and high molecular weight. | Low volatility makes HPLC the preferred chromatographic technique over Gas Chromatography (GC).[12] |
| Chromophore | The substituted benzene ring provides strong UV absorbance. | Enables sensitive detection using a UV detector in HPLC. |
Primary Purity Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purity determination of non-volatile organic molecules in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[1] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
3.1 Causality Behind Experimental Choices
The goal is to develop a method that provides sharp, symmetrical peaks for the main component while resolving it from all potential process-related impurities and degradation products.
-
Stationary Phase: A C18 column is the workhorse for small molecules, offering excellent hydrophobic retention and selectivity for a wide range of compounds.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. The carboxylic acid on the target molecule requires an acidic modifier (e.g., phosphoric acid or formic acid) in the mobile phase. This suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring reproducible retention times.
-
Detector: A Diode Array Detector (DAD) or UV detector is ideal. It not only quantifies the main peak and impurities but also provides spectral data, which helps in peak tracking and identification during method development and stress testing. A detection wavelength around 230-254 nm is likely to provide good sensitivity for the aromatic system.[12][13]
3.2 Experimental Protocol: RP-HPLC Purity Determination
This protocol is a validated starting point and must be verified for system suitability according to pharmacopeial guidelines like USP <621>.[14][15][16]
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
3.3 Data Analysis and Interpretation
Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Self-Validation: The method's specificity is validated through forced degradation studies (stress testing). The sample is exposed to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products. The method must demonstrate the ability to resolve the main peak from all formed degradants.
Orthogonal Method I: Differential Scanning Calorimetry (DSC)
DSC offers a truly orthogonal assessment of purity. It does not separate components but measures the total mole fraction of soluble impurities in a crystalline sample based on the principles of melting point depression (Van't Hoff law).[10] This makes it an excellent technique for detecting eutectic impurities that may not be easily separated by chromatography.[10]
4.1 Principle of DSC Purity Analysis
A pure, crystalline substance melts at a sharp, defined temperature. The presence of impurities disrupts the crystal lattice, causing the material to melt over a broader range and at a lower temperature. The DSC instrument measures the heat flow required to melt the sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity can be calculated using the Van't Hoff equation.
4.2 Experimental Protocol: DSC Purity Determination
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.
-
Heating Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition. A slow rate is critical to maintain thermal equilibrium.
-
-
Atmosphere: Inert nitrogen purge gas (e.g., 50 mL/min).
-
Data Acquisition: Record the heat flow versus temperature.
4.3 Data Analysis and Interpretation
The purity is calculated by the instrument's software, which integrates portions of the melting peak and fits the data to the Van't Hoff equation.
Causality and Limitations: This method is only suitable for crystalline materials with a purity of >98.5% that do not decompose upon melting.[10] It will not detect insoluble impurities or impurities that form a solid solution with the main component.[10] Its reliance on a different physical principle makes it an excellent cross-validation tool for HPLC results.
Caption: Workflow for purity determination by Differential Scanning Calorimetry (DSC).
Orthogonal Method II: Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute measure of purity.[6][17] Unlike chromatography, which gives a relative purity based on area percent, qNMR quantifies the target molecule against a certified internal standard of known purity and weight.[18][19] The principle relies on the fact that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]
5.1 Causality Behind Experimental Choices
-
Internal Standard: The selection of an internal standard is critical. It must be of high purity, stable, not reactive with the sample, and have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay: To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, is essential for accurate quantification.
-
Signal Selection: A well-resolved signal from the analyte, free from overlap with other signals, must be chosen for integration. For this compound, the methoxy singlet or one of the aromatic protons would be a suitable candidate.
5.2 Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid).
-
Dissolve both components completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Example):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds (must be determined experimentally).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate the selected analyte peak and the selected internal standard peak.
-
5.3 Data Analysis and Interpretation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., 3 for a methoxy group)
-
MW: Molecular Weight
-
m: mass
-
P: Purity of the standard
qNMR is exceptionally versatile, providing not just the purity of the main component but also identifying and quantifying residual solvents or other proton-containing impurities in a single experiment.[20]
Comparative Analysis and Data Synthesis
The true power of the orthogonal approach lies in the synthesis of the data from each technique. A high-purity batch of this compound should yield consistent results across all three methods.
6.1 Summary of Expected Results
| Method | Principle | Purity Value Represents | Potential Impurities Detected |
| RP-HPLC | Chromatographic Separation (Polarity) | Relative purity of UV-active substances (% Area) | Process-related impurities, degradation products with a UV chromophore. |
| DSC | Thermodynamic (Melting Point Depression) | Mole % purity of the bulk crystalline material | Total soluble (eutectic) impurities. |
| qNMR | Spectroscopic (Nuclear Properties) | Absolute mass % purity vs. a standard | Any proton-containing substance, including residual solvents and water. |
6.2 Discussion and Interpretation of Discrepancies
-
If HPLC Purity > DSC Purity: This could indicate the presence of impurities that are not UV-active or that co-elute with the main peak in HPLC but are detected as eutectic impurities by DSC.
-
If HPLC Purity > qNMR Purity: This often points to the presence of non-UV active impurities like residual solvents or water, which are quantified by qNMR but are not detected or elute in the solvent front in HPLC.
-
If DSC Purity is High but HPLC shows impurities: This may suggest the impurities are not soluble in the melt or form a solid solution, making them invisible to DSC.[10]
By understanding the strengths and limitations of each technique, a senior scientist can build a comprehensive and defensible purity profile for the drug intermediate, satisfying both internal quality standards and stringent regulatory requirements set by bodies like the FDA and EMA.[1][21][22][23]
References
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
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alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
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UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
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US Pharmacopeia (USP). (n.d.). 〈621〉 CHROMATOGRAPHY. [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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ResearchGate. (2023, December 14). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
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European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Vang, J. Y., Breceda, C., Her, C., & Krishnan, V. V. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
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ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). [Link]
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Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]
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ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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Waters Knowledge Base. (n.d.). USP Chapter 621 for Chromatography - Tip301. [Link]
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PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]
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National Institutes of Health (NIH). (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. [Link]
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Home Sunshine Pharma. (n.d.). 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2. [Link]
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IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
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USP. (n.d.). <621> CHROMATOGRAPHY. [Link]
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U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. [Link]
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U.S. Department of Agriculture (USDA). (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
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LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
